molecular formula C10H8FNO3 B7557882 4-fluoro-3-(prop-2-enamido)benzoicacid

4-fluoro-3-(prop-2-enamido)benzoicacid

Cat. No.: B7557882
M. Wt: 209.17 g/mol
InChI Key: KFFFTHHATXHFGW-UHFFFAOYSA-N
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Description

4-fluoro-3-(prop-2-enamido)benzoicacid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-3-(prop-2-enamido)benzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-(prop-2-enamido)benzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-3-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h2-5H,1H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFFTHHATXHFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154727-59-9
Record name 4-fluoro-3-(prop-2-enamido)benzoic acid
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Foundational & Exploratory

Technical Guide: 3-Acrylamido-4-fluorobenzoic Acid (CAS 1154727-59-9)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic whitepaper for drug discovery professionals, focusing on the application of 3-acrylamido-4-fluorobenzoic acid as a specialized building block for Targeted Covalent Inhibitors (TCIs).

Strategic Warhead Module for Targeted Covalent Inhibitor Design[1][2]

Executive Summary: The "Warhead-Linker" Paradigm

In the modern landscape of kinase inhibitor discovery, the transition from reversible (ATP-competitive) to irreversible (covalent) inhibition has revolutionized potency and selectivity profiles.[1] 3-Acrylamido-4-fluorobenzoic acid (CAS 1154727-59-9) represents a critical "capped warhead" module designed to facilitate this transition.[1]

Unlike simple acryloyl chloride reagents that introduce a warhead directly to a nucleophile, this compound offers a bifunctional design :[1]

  • The Anchor (Carboxylic Acid): Allows for controlled amide coupling to the primary pharmacophore (scaffold) without exposing the sensitive warhead to harsh acylation conditions.[1]

  • The Warhead (Acrylamide): A Michael acceptor tuned for specific reactivity with non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK).[1]

  • The Tuner (Fluorine): Positioned at the 4-position (ortho to the acrylamide), the fluorine atom modulates the electrophilicity of the Michael acceptor via inductive effects and blocks metabolic oxidation at a vulnerable aromatic site.[1]

Chemical Profile & Specifications

PropertySpecification
CAS Number 1154727-59-9
IUPAC Name 3-(acryloylamino)-4-fluorobenzoic acid
Molecular Formula C₁₀H₈FNO₃
Molecular Weight 209.17 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), DMF; Low solubility in water/DCM
pKa (Calc) ~3.8 (Carboxylic acid), ~13.5 (Amide)
Storage -20°C, Desiccated, Dark (Contains polymerization inhibitor)

Handling Advisory: As a Michael acceptor, this compound is a potential skin sensitizer and alkylating agent.[1] All procedures must be conducted in a fume hood.[1] Avoid contact with thiols (e.g., DTT, BME) during storage or formulation, as these will prematurely quench the warhead.[1]

Structural Logic & Mechanism of Action[1]

The efficacy of CAS 1154727-59-9 relies on its ability to form a permanent covalent bond with a target protein.[1]

The "Ortho-Fluoro" Effect

The placement of the fluorine atom at position 4 is not arbitrary.[1] It serves two distinct roles:

  • Electronic Activation: Fluorine is highly electronegative.[1] By withdrawing electron density from the benzene ring, it inductively lowers the electron density of the acrylamide double bond, slightly increasing its electrophilicity compared to the non-fluorinated analog.[1] This tunes the reaction rate (

    
    ) toward cysteine thiols.[1]
    
  • Conformational Bias: The steric repulsion between the fluorine atom and the amide carbonyl oxygen can enforce a non-planar conformation, potentially improving the trajectory for nucleophilic attack within the ATP-binding pocket.[1]

Mechanism: Michael Addition

The acrylamide moiety undergoes a 1,4-conjugate addition reaction with the thiolate anion of a cysteine residue.[1]

MichaelAddition cluster_0 Mechanism Target Target Protein (Cysteine-SH) Complex Reversible EI Complex Target->Complex Binding (Ki) Warhead Warhead Module (Acrylamide-Ar-F) Warhead->Complex Covalent Irreversible Adduct (E-I) Complex->Covalent k_inact (Bond Formation)

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition. The warhead (CAS 1154727-59-9) drives the


 step.[1]

Experimental Protocols

Protocol A: Scaffold Coupling (General Procedure)

Objective: Attach the warhead module to an amine-bearing kinase scaffold (e.g., an amino-quinazoline or amino-pyrimidine).[1]

Reagents:

  • Scaffold Amine (1.0 eq)[1]

  • 3-Acrylamido-4-fluorobenzoic acid (1.2 eq)[1][2]

  • HATU (1.5 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve 3-acrylamido-4-fluorobenzoic acid in anhydrous DMF (0.1 M concentration). Add HATU and stir for 5 minutes at 0°C to form the activated ester.

    • Note: Avoid using EDCI/HOBt if possible; HATU provides faster kinetics, minimizing the time the acrylamide is exposed to potential side reactions.[1]

  • Coupling: Add the Scaffold Amine and DIPEA dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: Look for the mass shift of +191 Da (Fragment – H₂O).[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Critical: Do not use nucleophilic scavengers (like amine-functionalized silica) that could react with the acrylamide.[1]

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Assess the chemical reactivity (intrinsic electrophilicity) of the warhead before biological testing.[1] This ensures the inhibitor is not too reactive (which causes toxicity) or too inert.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of the final inhibitor in DMSO.[1]

  • Incubation: Mix inhibitor (50 µM final) with reduced Glutathione (GSH, 5 mM, 100-fold excess) in PBS buffer (pH 7.4) at 37°C.[1][4]

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze by LC-MS/MS.

    • Metric: Calculate the pseudo-first-order rate constant (

      
      ) based on the disappearance of the parent compound.[1]
      
    • Target Range: An ideal covalent drug typically shows a half-life (

      
      ) between 15 mins and 6 hours in this assay. <15 mins implies potential off-target toxicity; >24 hours implies poor warhead engagement.[1]
      

Strategic Synthesis Workflow

The following diagram illustrates where CAS 1154727-59-9 fits into a convergent synthesis strategy for a hypothetical EGFR inhibitor.

SynthesisWorkflow cluster_validation Validation Gates Aniline 3-Amino-4-fluorobenzoic acid Intermediate 3-Acrylamido-4-fluorobenzoic acid (CAS 1154727-59-9) Aniline->Intermediate Acylation (THF, 0°C) AcCl Acryloyl Chloride AcCl->Intermediate Drug Final Covalent Inhibitor Intermediate->Drug Amide Coupling (HATU, DMF) Scaffold Kinase Scaffold (e.g., 4-amino-quinazoline) Scaffold->Drug GSH Assay GSH Assay Drug->GSH Assay Kinase IC50 Kinase IC50 Drug->Kinase IC50

Figure 2: Convergent synthesis strategy utilizing the pre-assembled warhead module.

References

  • PubChem. (n.d.).[1] Compound Summary for CAS 1154727-59-9. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317.[1] [Link]

  • Bauer, R. A. (2015).[1] Covalent inhibitors in drug discovery: from accidental discoveries to rational design. Drug Discovery Today, 20(9), 1061-1073.[1] [Link][1]

Sources

Difference between 4-fluoro-3-acrylamidobenzoic acid and acryloyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Acryloylating Agents: A Comparative Analysis of Acryloyl Chloride and 4-fluoro-3-acrylamidobenzoic Acid

Introduction

In the fields of drug development, polymer science, and bioconjugation, the introduction of an acryloyl group (CH₂=CH-C(O)-) is a frequent and critical transformation. This moiety serves as a versatile handle for polymerization and, most notably, as a reactive "warhead" for targeted covalent inhibitors that form irreversible bonds with protein nucleophiles. The choice of reagent to deliver this group is paramount, dictating reaction conditions, specificity, and the ultimate success of the synthetic strategy.

This technical guide provides a detailed comparative analysis of two fundamentally different approaches to acryloylation: the use of the highly reactive, small-molecule acryloyl chloride , and the application of a specialized, pre-functionalized building block, 4-fluoro-3-acrylamidobenzoic acid . While both can achieve the goal of forming an acrylamide bond, their mechanisms, reactivity, and ideal use-cases are worlds apart.

For the researcher and drug development professional, understanding these differences is not merely academic; it is essential for designing robust, selective, and efficient synthetic routes, particularly when working with complex and sensitive biomolecules. This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, empowering scientists to select the optimal tool for their specific application.

Chapter 1: Acryloyl Chloride: The Aggressive Acrylating Agent

Acryloyl chloride (C₃H₃ClO) is the acyl chloride derivative of acrylic acid.[1] It is a foundational chemical used to introduce the acryloyl group into a wide variety of compounds.[2][3][4][5] Its utility is defined by the extreme reactivity of the acyl chloride functional group.

Structure and Physicochemical Properties

Acryloyl chloride is a colorless to pale yellow liquid with a pungent odor, a direct indicator of its volatility and reactivity.[2][6] Its small size and simple structure belie its powerful chemical potential.

PropertyValueReferences
Molecular Formula C₃H₃ClO[2][6]
Molar Mass 90.51 g/mol [2][3][6]
Boiling Point 72-76 °C[6]
Density ~1.114 g/cm³ at 20-25 °C[2][3][6]
Solubility Soluble in common organic solvents (ether, acetone, chloroform).[4][6][7]
Reactivity with Water Reacts violently to form acrylic acid and HCl.[2][3][6][8]
Core Reactivity: A Study in Electrophilicity

The reactivity of acryloyl chloride is dominated by the acyl chloride moiety, which is among the most reactive carboxylic acid derivatives.[9][10] This high reactivity stems from two primary factors:

  • High Electrophilicity : The strong electron-withdrawing inductive effects of both the chlorine atom and the carbonyl oxygen make the carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.[9][11]

  • Excellent Leaving Group : The chloride ion (Cl⁻) is an outstanding leaving group, as it is the conjugate base of a strong acid (HCl).[10] This facilitates the rapid collapse of the tetrahedral intermediate formed during nucleophilic acyl substitution.

This inherent reactivity means acryloyl chloride reacts readily, and often violently, with a vast range of nucleophiles, including water, alcohols, and amines, to form the corresponding carboxylic acids, esters, and amides.[2][3][7][12]

Furthermore, the molecule's vinyl group is susceptible to polymerization, which can be initiated by exposure to oxygen or light.[3][8] For this reason, commercial preparations are typically stabilized with inhibitors like hydroquinone or phenothiazine.[3][6]

Applications and Methodological Considerations

The primary application of acryloyl chloride is in organic synthesis for the production of acrylate monomers, polymers, and for introducing the acryloyl functional group.[2][13][14] In pharmaceutical synthesis, it serves as a reactive intermediate for various drugs.[1][5][15]

Given its high reactivity, reactions with amines are often performed under Schotten-Baumann conditions .[16][17][18] This technique utilizes a two-phase system (e.g., dichloromethane and water) with an aqueous base (like NaOH) added.[16][19] The base serves to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[18] This method drives the reaction to completion but highlights the need for stringent control over what is a fundamentally non-selective reaction.

Limitations and Safety
  • Lack of Selectivity : In a molecule with multiple nucleophilic sites (e.g., a protein with many lysine and serine residues), acryloyl chloride will react indiscriminately, leading to a heterogeneous mixture of products.

  • Harsh Conditions : The reaction requires anhydrous organic solvents (initially) and produces corrosive HCl, making it unsuitable for sensitive substrates like most biomolecules.

  • Extreme Hazards : Acryloyl chloride is highly corrosive, toxic, and flammable.[5][7][8] It causes severe burns upon contact and can be fatal if inhaled.[5][7] Its violent reaction with water presents a significant safety risk.[6][8]

Chapter 2: 4-fluoro-3-acrylamidobenzoic Acid: The Precision Building Block

In stark contrast to acryloyl chloride, 4-fluoro-3-acrylamidobenzoic acid is a highly functionalized and stable solid. It is not a direct acryloylating agent in the same vein; rather, it is a molecular scaffold that carries a protected, pre-installed acrylamide group and presents a carboxylic acid for subsequent, controlled conjugation.

Structure and Physicochemical Properties

This molecule integrates three key features:

  • An acrylamide group , which can serve as a covalent warhead.

  • A benzoic acid , which provides a handle for conjugation via amide bond formation.

  • A fluoro substituent , which can modulate the electronic properties and metabolic stability of the molecule.[20]

PropertyValue (Estimated)Rationale
Molecular Formula C₁₀H₈FNO₃-
Molar Mass 209.18 g/mol -
Appearance White to off-white solidTypical for substituted benzoic acids.
Solubility Soluble in polar organic solvents (DMF, DMSO); low solubility in water.Carboxylic acid and amide groups confer polarity, but the aromatic ring reduces water solubility.
Stability Stable under standard laboratory conditions and in aqueous buffers.The carboxylic acid and amide are significantly less reactive than an acyl chloride.[11][21]
Core Reactivity: A Tale of Controlled Activation

The key to understanding this molecule is recognizing that the reactive sites are decoupled. The acrylamide group is relatively stable, while the carboxylic acid is the intended site of reaction.

Unlike an acyl chloride, a carboxylic acid is a poor electrophile. The hydroxyl group is a poor leaving group, and the carbonyl carbon is less electrophilic.[11] To react with an amine, the carboxylic acid must first be activated . The most common method in bioconjugation and pharmaceutical chemistry is the use of carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with N-hydroxysuccinimide (NHS).[22][23]

This process converts the carboxylic acid into a highly reactive, yet reasonably stable, NHS ester.[22][24] This amine-reactive intermediate can then be isolated or used in situ to react with a primary amine (e.g., on a protein) at physiological pH to form a highly stable amide bond.[22][23]

Advantages and Use-Cases

The utility of 4-fluoro-3-acrylamidobenzoic acid lies in its precision.

  • Selectivity : The EDC/NHS activation chemistry specifically targets the carboxylic acid, leaving other functional groups untouched. The resulting NHS ester reacts preferentially with primary amines at a pH range of 7.2-8.5, allowing for site-specific modification of complex molecules.[22]

  • Biocompatibility : The reaction can be performed in aqueous buffers under mild, physiological conditions, making it ideal for modifying proteins, antibodies, and other biomolecules.

  • Safety and Stability : The compound is a stable solid that is significantly safer to handle, store, and transport than acryloyl chloride. It does not react with water and is not acutely corrosive.

  • Pre-functionalization : It delivers the crucial acrylamide warhead as part of a larger, stable scaffold, eliminating the need for a separate, harsh acryloylation step on a sensitive substrate. This makes it an ideal building block or linker in the synthesis of targeted covalent inhibitors and other advanced therapeutics.[25]

Chapter 3: Head-to-Head Comparison: A Tale of Two Reagents

The choice between acryloyl chloride and 4-fluoro-3-acrylamidobenzoic acid is a classic case of choosing between a blunt instrument and a precision tool. Their fundamental differences in reactivity dictate every aspect of their use.

Comparative Data Summary
FeatureAcryloyl Chloride4-fluoro-3-acrylamidobenzoic Acid
Reactive Group Acyl Chloride (-COCl)Carboxylic Acid (-COOH)
Core Reactivity Extremely high; violent with nucleophiles.[3][7][8]Low; requires chemical activation (e.g., EDC/NHS).[11]
Selectivity Very low; reacts with most nucleophiles.High; activation and reaction are specific to amines.[22]
Reaction Conditions Anhydrous organic solvents, often biphasic with base.Aqueous buffers, mild pH (7.2-8.5).[22]
Leaving Group Chloride (Cl⁻) - excellent.[10]Hydroxide (OH⁻) - poor; converted to NHS - good.
Byproducts Corrosive HCl.[6]Water-soluble urea derivative and NHS.[24]
Stability & Handling Unstable, corrosive, toxic, water-reactive liquid.[2][7]Stable, non-corrosive solid.
Primary Use-Case Bulk synthesis of simple acrylates/acrylamides.[13][14]Precision bioconjugation, covalent inhibitor synthesis.
Visualization of Reaction Pathways

The following diagrams illustrate the divergent strategies for conjugating an acryloyl moiety to a target amine (Target-NH₂).

G cluster_0 Pathway A: Acryloyl Chloride (Direct, Non-selective) cluster_1 Pathway B: 4-fluoro-3-acrylamidobenzoic Acid (Controlled, Selective) A_Start Target-NH₂ + Acryloyl Chloride A_Conditions Schotten-Baumann (Organic Solvent + H₂O/Base) A_Start->A_Conditions Reacts under A_Product Conjugate + HCl A_Conditions->A_Product Yields B_Start 4F-3A-Benzoic Acid B_Activation EDC / NHS (Aqueous Buffer) B_Start->B_Activation Step 1: Activate B_Intermediate Activated NHS Ester B_Conjugation + Target-NH₂ (pH 7.2-8.5) B_Intermediate->B_Conjugation Step 2: Conjugate B_Product Conjugate + NHS B_Activation->B_Intermediate B_Conjugation->B_Product

Caption: Divergent pathways for amine acryloylation.

Chapter 4: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for using each reagent to synthesize an amide with a model primary amine (e.g., benzylamine).

Protocol 1: Amide Synthesis via Acryloyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of benzylamine in a biphasic system to control the highly exothermic and rapid reaction.

Materials:

  • Benzylamine

  • Acryloyl Chloride

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (approx. 0.2 M).

  • Add an equal volume of 2M NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. The vigorous stirring is critical to create a large surface area between the two phases.

  • Slowly, add acryloyl chloride (1.1 eq) dropwise to the stirring mixture. An exothermic reaction will be observed. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylacrylamide.

  • Validation: The product can be purified by column chromatography and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine can be monitored by TLC.

Protocol 2: Amide Synthesis via 4-fluoro-3-acrylamidobenzoic Acid (EDC/NHS Coupling)

This protocol describes the two-step, one-pot activation and conjugation reaction under aqueous-compatible conditions.

Materials:

  • 4-fluoro-3-acrylamidobenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Benzylamine

  • Dimethylformamide (DMF) or a suitable buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer, pH meter

Procedure:

  • Dissolve 4-fluoro-3-acrylamidobenzoic acid (1.0 eq) in DMF.

  • Add NHS (1.2 eq) followed by EDC-HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by LC-MS, observing the consumption of the starting acid and the appearance of the NHS ester.[23] The half-life of the NHS ester is pH-dependent, being hours at pH 7 but minutes at pH 8.6.[22]

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of the same solvent.

  • Add the benzylamine solution to the activated NHS ester mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the water-soluble NHS and EDC-urea byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The final product can be purified and validated using the same methods as in Protocol 1 (chromatography, NMR, MS). The high stability of the formed amide bond is a key feature of this chemistry.[23]

Conclusion

The distinction between acryloyl chloride and 4-fluoro-3-acrylamidobenzoic acid is a clear illustration of a fundamental principle in chemical synthesis: the trade-off between reactivity and selectivity.

Acryloyl chloride is a powerful, highly reactive, and cost-effective fundamental reagent. Its utility lies in its ability to quickly and efficiently introduce the acryloyl group into simple molecules under classic organic chemistry conditions. However, its lack of selectivity, harsh byproducts, and significant handling hazards make it entirely unsuitable for complex, sensitive substrates such as proteins and advanced pharmaceutical intermediates.

4-fluoro-3-acrylamidobenzoic acid represents a modern, sophisticated approach. It is a specialized building block designed for precision and control. By decoupling the reactivity of the acryloyl "warhead" from the conjugation "handle," it enables highly selective modifications of complex molecules in biologically compatible environments. The stability, safety, and selectivity it offers are indispensable in the fields of bioconjugation, chemical biology, and the development of targeted covalent therapeutics.

For the modern researcher, the choice is clear. When the substrate is simple and the conditions are flexible, the raw power of acryloyl chloride may suffice. But when precision, selectivity, and compatibility with biological systems are paramount, a pre-functionalized, activatable building block is the unequivocally superior and more strategic choice.

References

  • Wikipedia. Acryloyl chloride. [Link]

  • GazFinder. acryloyl chloride (C3H3ClO). [Link]

  • Chemistry Learner. Acryloyl Chloride Formula, Properties, Uses, MSDS. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • N-Hydroxysuccinimide active ester. [Link]

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • PubMed. Aerobic amide bond formation with N-hydroxysuccinimide. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • TutorChase. Describe the differences between acyl chlorides and carboxylic acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Acryloyl Chloride (CAS 814-68-6) in Advanced Materials. [Link]

  • Edexcel A-Level Chemistry. Carboxylic Acids, Acyl Chlorides, Esters, and Polyesters. [Link]

  • ResearchGate. What is the best method to neutralize acryloyl chloride residues after reaction of an amide... [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • VanDeMark Chemical. ACRYLOYL CHLORIDE. [Link]

  • Study Mind. Acyl Groups (A-Level Chemistry). [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

  • LearnedGuys.com. ACYL CHLORIDES & ACIDS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid. [Link]

Sources

Stability of acrylamide functional group in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Stability of the Acrylamide Functional Group in Benzoic Acid Derivatives

Executive Summary

The acrylamide moiety, particularly when appended to a benzoic acid scaffold, represents a cornerstone of modern covalent inhibitor design. Its utility as a "warhead" for targeting nucleophilic residues like cysteine in pathogenic proteins has led to the development of several FDA-approved drugs.[1][2] However, the very reactivity that makes the acrylamide group effective also renders it susceptible to degradation and off-target reactions, posing significant challenges in drug development. This guide provides a comprehensive technical overview of the stability of the acrylamide functional group within benzoic acid derivatives. We will explore the fundamental chemical principles governing its reactivity, detail the primary degradation pathways under chemical and biological conditions, and provide validated analytical protocols for assessing stability. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to confidently design, evaluate, and optimize novel therapeutics based on this privileged scaffold.

The Chemistry of the Acrylamide "Warhead"

The therapeutic action of acrylamide-based covalent inhibitors is predicated on their ability to form a stable, irreversible bond with a target protein, most commonly with the thiol side chain of a cysteine residue.[1][3] Understanding the electronic structure of the acrylamide group is fundamental to appreciating its reactivity.

Electronic and Structural Features: The Michael Acceptor

The acrylamide functional group is a classic example of an α,β-unsaturated carbonyl system. The key to its reactivity lies in the conjugation between the carbon-carbon double bond (the "alkene") and the carbon-oxygen double bond of the amide (the "carbonyl"). This conjugation creates a delocalized π-electron system where the electron-withdrawing effect of the carbonyl oxygen polarizes the molecule.[4][5] This polarization renders the β-carbon electron-deficient, making it a prime target for nucleophilic attack.[4] This electrophilic nature defines the acrylamide as a Michael acceptor .[6][7]

The Michael Addition Reaction with Cysteine

The reaction between an acrylamide warhead and a cysteine residue is a conjugate nucleophilic addition, commonly known as the Michael addition reaction.[8][9] The process is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a soft nucleophile, preferentially attacking the soft electrophilic β-carbon of the acrylamide.[4][7] This forms a stable carbon-sulfur covalent bond, effectively and irreversibly inhibiting the target protein.[1]

Figure 1: Mechanism of Michael Addition. The nucleophilic thiolate of a cysteine residue attacks the electrophilic β-carbon of the acrylamide, forming a stable covalent adduct.

Chemical Stability and Degradation Pathways

While generally stable in aqueous solutions under neutral conditions, the acrylamide group is susceptible to degradation, primarily through hydrolysis, under both acidic and basic conditions.[10] The rate and extent of this degradation are influenced by pH, temperature, and the electronic properties of the parent molecule.[11][12]

pH-Dependent Hydrolysis

Acidic Conditions (pH < 4): Under strongly acidic conditions, the amide group can be protonated, making the carbonyl carbon more electrophilic. This facilitates the nucleophilic attack by water, leading to hydrolysis of the amide bond to form the corresponding acrylic acid derivative and ammonia.[11] This process is generally slower than alkaline hydrolysis and often requires elevated temperatures to proceed at a significant rate.[11]

Neutral Conditions (pH 6-8): In the neutral pH range, acrylamide derivatives are generally stable.[13] Hydrolysis is minimal, which is crucial for the compound's shelf-life in formulation and its stability in physiological environments before reaching the target.

Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis is a more significant stability concern. The hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the amide, leading to the formation of an acrylate salt and ammonia.[14][15] This reaction can be significant even at room temperature and represents a critical parameter to evaluate during formulation and storage.

Hydrolysis_Pathways Start Acrylamide-Benzoic Acid Derivative AcidProduct Acrylic Acid Derivative + NH4+ Start->AcidProduct H₃O⁺, Δ BaseProduct Acrylate Salt + NH3 Start->BaseProduct OH⁻ Stable Stable Start->Stable pH 6-8

Figure 2: pH-Dependent Hydrolysis Pathways. Acrylamide is most stable at neutral pH and degrades to acrylic acid or its salt under acidic or basic conditions, respectively.

Influence of the Benzoic Acid Scaffold

The electronic nature of substituents on the benzoic acid ring can modulate the reactivity of the distal acrylamide warhead. This is a critical consideration for medicinal chemists in fine-tuning the stability and potency of a drug candidate.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) decrease the electron density of the entire conjugated system. This makes the β-carbon of the acrylamide even more electrophilic, increasing its reactivity towards nucleophiles.[1] While this can enhance on-target potency, it may also accelerate degradation via hydrolysis and increase reactivity with off-target nucleophiles like glutathione.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the system. This reduces the electrophilicity of the β-carbon, thereby decreasing the intrinsic reactivity of the acrylamide warhead. This can improve stability and selectivity but may come at the cost of reduced on-target reaction rates.

Biological Stability and Reactivity

In a biological system, the stability of an acrylamide derivative is not just a matter of pH but is dominated by its reactivity with a vast excess of endogenous nucleophiles.

Reaction with Glutathione (GSH)

Glutathione (GSH) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) present in high concentrations within cells and serves as a primary line of defense against reactive electrophiles.[7][8] The cysteine residue within GSH makes it a potent nucleophile that readily reacts with acrylamide warheads via Michael addition.[8][9] This reaction is generally considered an off-target effect that can lead to:

  • Reduced Bioavailability: Scavenging by GSH reduces the concentration of the inhibitor available to bind to its intended protein target.[16]

  • Toxicity: Depletion of cellular GSH pools can lead to oxidative stress and cytotoxicity.[7][8]

The reaction rate with GSH is a critical parameter used to assess the "softness" and potential for off-target reactivity of a covalent inhibitor.[17][18]

Quantifying Reactivity: The GSH Half-Life Assay

A standard method for evaluating the intrinsic reactivity of an acrylamide warhead is to measure its stability in the presence of GSH. The result is typically reported as a half-life (t₁/₂), which is the time it takes for 50% of the compound to be consumed. A widely accepted "ideal" reactivity window for covalent inhibitors corresponds to a GSH half-life of 30 to 120 minutes.[17][18]

  • t₁/₂ < 30 min: The compound is likely too reactive, risking poor selectivity and off-target toxicity.

  • t₁/₂ > 120 min: The compound may be too stable, potentially leading to insufficient on-target engagement.

Table 1: Representative Stability and Reactivity Data for Acrylamide Derivatives

Compound Substituent on Benzoic Acid GSH Half-Life (t₁/₂) (min)[17][18] Hydrolytic Half-Life (t₁/₂) at pH 10 (hrs)
1 4-H (Unsubstituted) 95 > 48
2 4-Cl (EWG) 45 24
3 4-OCH₃ (EDG) 210 > 72

| Osimertinib | (Marketed Drug Reference) | 150[18] | > 72 |

This data is illustrative and serves to demonstrate the principles of substituent effects.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for accurately quantifying the stability of acrylamide-benzoic acid derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.[19][20][21]

Experimental Workflow for Stability Studies

A typical stability study involves incubating the test compound under various conditions and monitoring its disappearance over time, along with the appearance of any degradation products or adducts.

Figure 3: Experimental Workflow. A generalized workflow for conducting chemical or biological stability assessments of acrylamide derivatives.

Protocol: HPLC-UV Method for Monitoring Hydrolytic Stability

This protocol describes a general method for assessing the stability of an acrylamide derivative at different pH values.

  • Objective: To determine the degradation rate constant and half-life of the test compound under acidic, neutral, and basic conditions.

  • Instrumentation: HPLC system with a UV/Vis detector and a thermostatted column compartment.

  • Methodology:

    • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 10.0).

    • Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

    • Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers. Maintain the solutions at a constant temperature (e.g., 37 °C).

    • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

    • Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with the initial mobile phase to stop further degradation.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]

      • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Record the peak area of the parent compound at each time point.

      • Plot the natural logarithm of the remaining peak area versus time.

      • The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).

      • Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Protocol: LC-MS/MS for Quantifying GSH Adduct Formation

This protocol is essential for determining the intrinsic reactivity of the warhead.

  • Objective: To determine the half-life of the test compound in the presence of a molar excess of glutathione.

  • Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).[20][23]

  • Methodology:

    • Reagent Preparation: Prepare a solution of 10 mM Glutathione (GSH) in phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of the test compound in DMSO.

    • Incubation: In a microcentrifuge tube at 37 °C, add the GSH solution and then spike in the test compound stock to a final concentration of 100 µM compound and 1 mM GSH (10-fold excess of GSH).

    • Time-Point Analysis: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

    • Quenching & Protein Precipitation: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate any proteins and salts.

    • LC-MS/MS Analysis:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

      • MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

        • MRM Transition 1 (Parent): Monitor the transition from the protonated molecular ion [M+H]⁺ of the parent compound to a characteristic product ion.

        • MRM Transition 2 (Adduct): Monitor the transition for the expected GSH-adduct [M+GSH+H]⁺ to a characteristic product ion.

    • Data Analysis:

      • Calculate the ratio of the parent compound peak area to the internal standard peak area at each time point.

      • Plot the natural logarithm of this ratio versus time.

      • Determine the rate constant (k) and half-life (t₁/₂) as described in the HPLC protocol.

Conclusion

The acrylamide functional group is a powerful tool in the arsenal of medicinal chemists, but its successful application hinges on a thorough understanding of its stability. For acrylamide-benzoic acid derivatives, stability is a multifactorial property governed by pH, temperature, and the electronic environment dictated by the benzoic acid substituents. Off-target reactivity, particularly with glutathione, is a critical parameter that must be carefully balanced against on-target potency. By employing rigorous analytical techniques such as HPLC and LC-MS/MS to quantify hydrolytic degradation and GSH reactivity, researchers can generate the crucial data needed to select and optimize covalent inhibitor candidates with the desired profile of stability, selectivity, and efficacy. This guide provides the strategic framework and tactical protocols to empower scientists in this endeavor, ultimately accelerating the development of novel and effective covalent therapies.

References

  • Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. (2018). Available at: [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (2023). ACS Publications. Available at: [Link]

  • Recent advances in the development of covalent inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology. (2023). ACS Publications. Available at: [Link]

  • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. (n.d.). American Chemical Society. Available at: [Link]

  • Michael addition reaction between acrylamide and a Cys residue of a... (n.d.). ResearchGate. Available at: [Link]

  • Covalent inhibitors - Kinase Logistics Europe. (n.d.). Kinase Logistics. Available at: [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Stability of acrylamide in model systems and its reactivity with selected nucleophiles | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2025). ResearchGate. Available at: [Link]

  • Degradation of acrylamide by the UV/chlorine advanced oxidation process. (2017). PubMed. Available at: [Link]

  • Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers at neutral pH and high temperature. (n.d.). ResearchGate. Available at: [Link]

  • Acrylamide formation in food: a mechanistic perspective. (n.d.). SciSpace. Available at: [Link]

  • Kinetic and density functional theory (DFT) studies of in vitro reactions of acrylamide with the thiols: captopril, l-cysteine, and glutathione. (n.d.). Toxicology Research (RSC Publishing). Available at: [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2022). PubMed. Available at: [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. (n.d.). CHIMIA. Available at: [Link]

  • Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. (2020). RSC Publishing. Available at: [Link]

  • Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Analytical techniques and challenges for acrylamide testing. (2025). Biotage. Available at: [Link]

  • Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF. (n.d.). Slideshare. Available at: [Link]

  • Pathways for acrylamide formation/degradation. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. (2025). Nature. Available at: [Link]

  • Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Acid hydrolysis reaction of polyacrylamide and its application. (2015). CHINAFLOC. Available at: [Link]

  • Does anyone know how polyacrylamide chain behaves in very acidic and alkaline pHs as well as in a neutral environment? (2020). ResearchGate. Available at: [Link]

  • Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. (2017). RSC Publishing. Available at: [Link]

  • Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH. (n.d.). PubMed. Available at: [Link]

  • Acrylamide Definition, Uses & Structure. (n.d.). Study.com. Available at: [Link]

  • Hydrolyzed Polyacrylamide as an In Situ Assistant in the Nucleation and Growth of Gold Nanoparticles - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. (n.d.). NCBI. Available at: [Link]

  • Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. (n.d.). BIO Web of Conferences. Available at: [Link]

  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. (2020). PubMed. Available at: [Link]

  • Determination of Acrylamide in Raw and Drinking Waters Application. (n.d.). Agilent. Available at: [Link]

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. (2025). Nature. Available at: [Link]

  • Overview on Analytical Methods for the Determination of Acrylamide in Food Products. (2025). Preprints.org. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. Available at: [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2021). MDPI. Available at: [Link]

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Sources

Physicochemical Profiling of 3-Acrylamido-4-Fluorobenzoic Acid: pKa Determination and Acidity Analysis in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), 3-acrylamido-4-fluorobenzoic acid (CAS: 1154727-59-9) serves as a highly specialized bifunctional building block. It combines a Michael acceptor warhead (the acrylamide moiety) for irreversible binding to nucleophilic residues (e.g., cysteine) with a fluorinated benzoic acid scaffold that provides both a synthetic coupling handle and a tunable electronic environment. Understanding the precise acidity (pKa) of this molecule is critical for predicting its aqueous solubility, passive membrane permeability, and the intrinsic electrophilicity of its covalent warhead.

This technical guide provides a rigorous physicochemical analysis of 3-acrylamido-4-fluorobenzoic acid, detailing theoretical pKa derivations, standardized experimental determination protocols, and the downstream pharmacological implications of its ionization state.

Molecular Architecture and Theoretical pKa Prediction

The acidity of 3-acrylamido-4-fluorobenzoic acid is primarily governed by the dissociation of its carboxylic acid (-COOH) group. To predict its macroscopic pKa, we must analyze the electronic contributions of its substituents using the Hammett equation (


).

The base pKa of unsubstituted benzoic acid in water at 25°C is 4.20 . The substituents on the aromatic ring perturb this baseline through a combination of inductive (-I) and resonance (+R) effects, as established in the foundational substituent constant surveys by [1].

  • The 4-Fluoro Substituent (Para Position): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). While it also possesses a resonance electron-donating effect (+R), the inductive effect dominates at the para position. The Hammett constant for a para-fluoro group is

    
     .
    
  • The 3-Acrylamido Substituent (Meta Position): The amide nitrogen is electron-withdrawing via induction. Because it is positioned meta to the carboxylic acid, its lone pair cannot participate in direct resonance stabilization of the carboxylate anion. Therefore, the inductive effect dictates its behavior. Using the closely related acetamido group as a proxy, the Hammett constant is

    
     .
    

Calculation:




The net electron-withdrawing nature of the ring substituents stabilizes the conjugate base (carboxylate anion), resulting in a predicted pKa of ~3.93 , making it slightly more acidic than standard benzoic acid.

Quantitative Acidity and Ionization Profile

The table below summarizes the predicted acidity values for the functional groups within the molecule and their resulting ionization states at physiological pH (7.4).

Functional GroupPredicted pKaElectronic Effect on RingIonization State at pH 7.4
Carboxylic Acid (-COOH) ~3.93-I, +R (Net Withdrawing)>99.9% Deprotonated (Anionic)
Acrylamide (-NH-) ~15.0-I (Net Withdrawing)100% Protonated (Neutral)

Note: The acrylamide NH proton is extremely weakly acidic and will not deprotonate under any relevant biological or standard synthetic aqueous conditions.

Experimental Methodology: Potentiometric pKa Determination

While theoretical calculations provide a robust baseline, empirical validation is mandatory for IND-enabling studies. Because 3-acrylamido-4-fluorobenzoic acid contains a lipophilic fluorinated aromatic ring, its aqueous solubility at low pH (where it is fully protonated and neutral) is often insufficient for standard aqueous titration.

To overcome this, we employ a self-validating Yasuda-Shedlovsky Co-solvent Extrapolation method, a gold-standard approach for poorly soluble weak acids () [2].

Step-by-Step Protocol

Step 1: Reagent and System Preparation

  • Causality: pKa is highly temperature-dependent, and varying ionic strength shifts the activity coefficients of the ions.

  • Prepare a background electrolyte solution of 0.15 M KCl in ultra-pure water to maintain constant ionic strength.

  • Calibrate a high-precision glass combined pH electrode using standard buffers (pH 4.01, 7.00, 10.01) in a thermostatic vessel strictly controlled at 25.0 ± 0.1 °C .

Step 2: Sample Solution Preparation

  • Accurately weigh ~2-3 mg of the compound.

  • Dissolve the sample in 10 mL of a Methanol/Water mixture (e.g., 30% MeOH by volume) containing 0.15 M KCl.

  • Prepare two additional identical sample solutions at 40% and 50% MeOH concentrations. Causality: Multiple co-solvent ratios are required to plot a linear regression back to 0% co-solvent (pure water).

Step 3: Titration Execution

  • Causality: Atmospheric

    
     dissolves in water to form carbonic acid, which introduces a secondary weak acid into the system and skews the titration curve.
    
  • Purge the titration vessel continuously with Argon gas.

  • Lower the initial pH to ~2.0 using standardized 0.5 M HCl to ensure the carboxylic acid is 100% protonated.

  • Titrate with standardized 0.5 M KOH in 0.05 mL increments up to pH 12.0, recording the electromotive force (EMF) and volume after each addition.

Step 4: Data Processing (Yasuda-Shedlovsky Extrapolation)

  • Calculate the apparent pKa (

    
    ) for each of the three methanol/water mixtures using the inflection point of the titration curves.
    
  • Plot the

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective solvent mixtures.
  • Perform a linear regression to the y-intercept (where

    
     equals that of pure water, ~0.0127 at 25°C). The resulting extrapolated intercept is the true aqueous macroscopic pKa.
    

Pharmacological Implications of Acidity

The pKa of 3-acrylamido-4-fluorobenzoic acid (~3.93) has profound implications for its use in drug design, particularly in the development of targeted covalent inhibitors () [3].

  • Warhead Reactivity (Electrophilicity): The electron-withdrawing nature of the fluorine and the carboxylic acid (when protonated in a hydrophobic binding pocket) pulls electron density away from the acrylamide group. This increases the partial positive charge (

    
    ) on the 
    
    
    
    -carbon of the acrylamide, making it a more reactive Michael acceptor for nucleophilic attack by target cysteine residues.
  • Absorption and Bioavailability: In the highly acidic environment of the stomach (pH ~1.2), the compound exists almost entirely in its neutral, protonated state. This lack of charge facilitates passive transcellular diffusion across the gastric mucosa.

  • Systemic Circulation: Upon entering the blood plasma (pH 7.4), the compound becomes >99.9% ionized (deprotonated). This massive shift to the anionic carboxylate form exponentially increases its aqueous solubility, preventing the drug from prematurely partitioning into off-target lipid membranes and reducing the risk of lipophilic toxicity.

System Logic Diagram

The following diagram illustrates the causal relationship between the molecular substituents, the resulting pKa shift, and the downstream pharmacological behaviors of the molecule.

G Substituents 3-Acrylamido-4-fluorobenzoic acid Substituent Analysis Fluoro 4-Fluoro Group (Para: σ = +0.06) Substituents->Fluoro Acrylamido 3-Acrylamido Group (Meta: σ = +0.21) Substituents->Acrylamido Electronic Net Electron Withdrawing Effect (Σσ = +0.27) Fluoro->Electronic Acrylamido->Electronic pKa Carboxylic Acid pKa Shift (Predicted pKa ~3.93) Electronic->pKa Reactivity Acrylamide Reactivity (Increased Michael Acceptor Electrophilicity) Electronic->Reactivity Physiol Physiological State (pH 7.4) >99.9% Ionized (High Solubility) pKa->Physiol

Logical flow of substituent electronic effects on pKa, warhead reactivity, and physiological ionization.

References

  • A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews (1991) URL:[Link]

  • Development of Methods for the Determination of pKa Values Source: Analytical Chemistry Insights (2013) URL:[Link]

  • The resurgence of covalent drugs Source: Nature Reviews Drug Discovery (2011) URL:[Link]

Methodological & Application

Preparation of targeted covalent kinase inhibitors using acrylamide linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed the kinase drug discovery landscape, moving from "pan-assay interference" skepticism to FDA-approved blockbusters like Ibrutinib , Osimertinib , and Neratinib . Unlike reversible inhibitors driven solely by equilibrium thermodynamics (


), TCIs exploit a two-step mechanism: initial non-covalent binding followed by a specific, irreversible threshold reaction.

This guide moves beyond basic synthesis. It details the "Design-Synthesize-Validate" loop required to engineer high-fidelity acrylamide-based inhibitors. We focus on the acrylamide warhead (Michael acceptor) targeting non-catalytic cysteines (e.g., Cys797 in EGFR, Cys481 in BTK).

Key Technical Advantage: Covalent inhibitors decouple pharmacodynamics from pharmacokinetics. Once the target is alkylated, inhibition persists until protein turnover, regardless of systemic drug clearance.

Mechanism of Action & Design Principles

The core mechanism is a Michael Addition .[1] The nucleophilic thiolate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of a specific cysteine residue attacks the 

-carbon of the acrylamide warhead.
The Kinetic Framework

We must optimize two distinct parameters:

  • 
     (Reversible Binding Constant):  The affinity of the scaffold for the ATP binding pocket before reaction.
    
  • 
     (Rate of Inactivation):  The rate at which the warhead snaps shut.
    

Critical Insight: A "hot" warhead (high reactivity) on a weak scaffold leads to off-target toxicity (glutathione depletion). A "cold" warhead on a tight scaffold may never react. The goal is a balanced


 ratio.

MichaelAddition Cys Cysteine Thiolate (Nucleophile) Complex Reversible Complex (E·I) Cys->Complex Recognition (Ki) Warhead Acrylamide Warhead (Electrophile) Warhead->Complex Transition Transition State (Enolate) Complex->Transition Nucleophilic Attack (kinact) Adduct Covalent Adduct (E-I) Transition->Adduct Protonation

Figure 1: The mechanistic pathway of targeted covalent inhibition.[2][3] The reaction is governed by the positioning of the warhead relative to the cysteine (Ki) and the intrinsic reactivity of the electrophile (kinact).

Protocol A: Chemical Synthesis of Acrylamide Inhibitors

Objective: Install the acrylamide moiety onto an amine-bearing kinase scaffold without inducing polymerization or bis-acylation.

Senior Scientist Note: While direct acylation with acryloyl chloride is common, it is prone to side reactions. Method 2 (The 3-Chloropropionyl Route) is the industrial "gold standard" (used for Osimertinib) as it allows controlled elimination to form the acrylamide in situ or in a discrete step, minimizing polymerization risks.

Method 1: Direct Acylation (Rapid Prototyping)

Best for: Small scale (<50 mg), rapid SAR generation.

  • Dissolution: Dissolve amine-scaffold (1.0 eq) in anhydrous DCM or THF. Cool to -78°C (critical to prevent bis-acylation).

  • Base: Add DIPEA (Diisopropylethylamine) (1.2 eq).

  • Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 10 minutes.

    • Checkpoint: If the solution turns yellow/brown instantly, the exotherm was too high.

  • Quench: Stir for 30 min at -78°C, then warm to 0°C. Quench immediately with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Note: Acrylamides can polymerize on silica if left too long.

Method 2: The "Masked" Route (High Fidelity)

Best for: Scale-up (>100 mg), valuable scaffolds, and precise control.

Step 1: Amide Coupling

  • Dissolve amine-scaffold (1.0 eq) in THF/DCM.

  • Add 3-Chloropropionyl Chloride (1.1 eq) and

    
     (1.5 eq) at 0°C.
    
  • Stir for 1-2 hours. The intermediate (3-chloropropionamide) is stable and can be isolated or purified if needed.

Step 2: Elimination (Warhead Activation)

  • Dissolve the 3-chloropropionamide intermediate in ACN or DMF.

  • Add a stronger base (e.g., DBU or excess

    
    ) and heat to 50-60°C for 1-4 hours.
    
  • Mechanism: The base eliminates HCl to form the vinyl group (acrylamide).

  • Validation: Monitor by LC-MS. The mass will shift by -36.5 Da (Loss of HCl) relative to the intermediate.

Table 1: Reagent Selection Guide

ReagentReactivityRisk ProfileRecommended Use
Acryloyl Chloride HighHigh (Polymerization, Bis-acylation)Quick hits, simple scaffolds.
Acrylic Acid + HATU Low-ModLowWhen acid-sensitive groups are present.
3-Chloropropionyl Cl High (Masked)Low (Controlled Activation)Preferred Method for high-value compounds.

Protocol B: Biochemical Characterization ( )

Objective: Determine the potency of the inhibitor.


 is meaningless  for covalent inhibitors because it decreases over time (time-dependent inhibition). You must calculate the second-order rate constant.

The Theory:



Where 

is the affinity of the initial encounter complex and

is the maximal rate of bond formation.
Experimental Workflow:
  • Enzyme Prep: Prepare Kinase solution (e.g., EGFR T790M) at 2x final concentration in Assay Buffer (HEPES pH 7.5,

    
    , DTT/TCEP). Note: Avoid high DTT concentrations (>1mM) as it can scavenge the acrylamide.
    
  • Inhibitor Dilution: Prepare a 3-fold serial dilution of the inhibitor.

  • Incubation: Mix Enzyme + Inhibitor.

  • Time-Points: Aliquot the mixture into the substrate solution (ATP + Peptide) at specific time points (e.g., t = 0, 15, 30, 60, 120 min).

  • Readout: Measure residual kinase activity (fluorescence/luminescence).

Data Analysis:
  • Determine

    
    :  Plot % Activity vs. Time for each inhibitor concentration.[4] Fit to a single exponential decay:
    
    
    
    
  • Determine

    
    :  Plot 
    
    
    
    vs. [Inhibitor]. Fit to the hyperbolic equation:
    
    
    • Simplification: If

      
      , the plot is linear, and the slope is 
      
      
      
      .

KineticWorkflow Start Start: Enzyme + Inhibitor Incubate Incubate at varying [I] and Time (t) Start->Incubate Measure Measure Residual Activity Incubate->Measure Calc_kobs Calculate k_obs for each [I] (Exp Decay) Measure->Calc_kobs Plot Plot k_obs vs [I] Calc_kobs->Plot Final Derive k_inact / K_I Plot->Final

Figure 2: Logical flow for determining kinetic parameters.[4][5] This workflow distinguishes true covalent inhibition from slow-binding reversible inhibition.

Protocol C: Structural Validation (Intact Protein MS)

Objective: Unequivocally prove that the inhibitor has formed a covalent bond with the kinase and determine the stoichiometry (1:1 labeling).

Method: LC-MS (TOF or Orbitrap) of the intact protein-inhibitor complex.

  • Sample Prep: Incubate Kinase (1-5

    
    ) with Inhibitor (10-50 
    
    
    
    , 10x excess) for 60 mins.
  • Desalting: Use a C4 reverse-phase spin column or online desalting trap to remove buffer salts and non-covalently bound inhibitor.

  • MS Acquisition: ESI-TOF MS (Positive mode).

  • Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the charge envelope to zero-charge mass.

Interpretation:

  • Mass Shift: You should observe a mass increase exactly equal to the Molecular Weight of the Inhibitor (MW).

    • Why? Acrylamide reaction is an addition (Michael Addition).[1][6] No atoms are lost.

  • Stoichiometry: Look for the disappearance of the "Apo" (unlabeled) peak and appearance of the "+1" adduct. If you see "+2" or "+3", your inhibitor is non-specific (promiscuous labeling).

References

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences. [Link]

  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry. [Link]

  • Strelow, J. M. (2017).[4] "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4][7][8] Nature Reviews Drug Discovery. [Link]

  • Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies." Drug Discovery Today. [Link]

Sources

Application Note: Precision Polymerization of Fluorinated Acrylamido-Benzoic Acid (F-ABA) Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the polymerization protocols for Fluorinated Acrylamido-Benzoic Acid (F-ABA) monomers. These specialized monomers bridge the gap between robust structural stability and sensitive environmental responsiveness.

Why Fluorination Matters in Benzoic Acid Monomers: In drug delivery applications, standard poly(acrylamido benzoic acid) provides pH sensitivity near pKa ~4.2. However, the tumor microenvironment (pH 6.5–6.8) and endosomal compartments (pH 5.0–6.0) often require sharper, tunable transitions.

  • The Fluorine Effect: Introducing fluorine (an electron-withdrawing group) onto the benzoic acid ring inductively stabilizes the carboxylate anion.[1][2][3][4] This lowers the pKa (e.g., 2-fluorobenzoic acid pKa ≈ 3.27 vs. benzoic acid pKa ≈ 4.20), allowing the polymer to protonate/deprotonate at more acidic thresholds.

  • Hydrophobicity: Fluorine increases the hydrophobicity of the polymer backbone, enhancing self-assembly into stable micelles or nanogels that resist premature drug leakage.

Monomer Properties & Solvent Selection[5][6]

Before initiating polymerization, the solubility profile of F-ABA monomers must be mapped. Unlike non-fluorinated acrylamides, F-ABA monomers often exhibit poor solubility in water but high solubility in polar aprotic solvents.

Table 1: Solvent Compatibility Matrix for F-ABA Monomers
SolventSolubility (Monomer)Solubility (Polymer)SuitabilityNotes
1,4-Dioxane HighHighExcellent Preferred for RAFT/FRP; easy to remove (bp 101°C).
DMF HighHighGood Hard to remove; use for high MW polymers.
DMSO HighHighFair Chain transfer side-reactions possible at high T.
Water (pH 7) Moderate (as salt)High (as salt)Poor Hydrolysis risk; requires pH adjustment.
Diethyl Ether LowInsolublePrecipitant Used for purification.

Protocol A: Free Radical Polymerization (FRP)

Best for: Initial screening of monomer reactivity and synthesizing high-molecular-weight bulk polymers.

Materials
  • Monomer: F-ABA (e.g., 2-acrylamido-4-fluorobenzoic acid).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anhydrous 1,4-Dioxane.

  • Atmosphere: High-purity Nitrogen or Argon.

Step-by-Step Workflow
  • Preparation: Dissolve F-ABA monomer (1.0 g, ~4.5 mmol) in 1,4-Dioxane (4.5 mL) to achieve a 1.0 M solution.

    • Note: High concentration promotes faster rates but increases exothermicity.

  • Initiator Addition: Add AIBN (1 mol% relative to monomer).

  • Degassing: Purge the solution with

    
     for 20 minutes. Oxygen is a radical scavenger and must be removed.
    
  • Polymerization: Seal the reaction vessel and immerse in an oil bath at 70°C for 12–24 hours.

  • Termination: Quench the reaction by cooling to 0°C and exposing to air.

  • Purification: Precipitate dropwise into a 10x excess of cold diethyl ether. Filter and dry under vacuum at 40°C.

Visualization: FRP Reaction Pathway

FRP_Pathway Start Monomer Solution (F-ABA + Dioxane) Degas Degassing (N2 Purge, 20 min) Start->Degas Heat Thermal Initiation (70°C, AIBN) Degas->Heat Remove O2 Prop Chain Propagation Heat->Prop Radicals Form Prop->Prop n Monomers Term Termination (Cooling/Air) Prop->Term Pure Precipitation (Diethyl Ether) Term->Pure

Figure 1: Logical flow of Free Radical Polymerization for fluorinated monomers.

Protocol B: RAFT Polymerization (Controlled)

Best for: Block copolymer synthesis, defined molecular weights, and drug delivery nanocarriers.

Critical Component Selection
  • CTA (Chain Transfer Agent): 4-Cyanopentanoic acid dithiobenzoate (CPADB).

    • Reasoning: Dithiobenzoates are highly effective for acrylamides. The carboxylic acid on CPADB matches the chemistry of the monomer.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

Step-by-Step Workflow
  • Stoichiometry Calculation:

    • Target Mn = 40,000 g/mol .

    • Monomer (F-ABA): 2.0 g.

    • CTA (CPADB): Calculate moles based on target DP (Degree of Polymerization).

    • Initiator (AIBN): 0.2 equivalents relative to CTA.

  • Dissolution: Combine Monomer, CTA, and AIBN in 1,4-Dioxane (20% w/v solids).

  • Freeze-Pump-Thaw: Perform 3 cycles to ensure absolute oxygen removal. This is critical for RAFT to maintain "living" characteristics.

  • Reaction: Heat to 70°C for 16 hours.

    • Checkpoint: Take an aliquot at 8 hours for NMR to check conversion. Stop if conversion >80% to avoid "dead" chain coupling.

  • Purification: Precipitate into diethyl ether. Redissolve in THF and reprecipitate (2x) to remove unreacted monomer and CTA residues.

Visualization: RAFT Mechanism & Setup

RAFT_Mechanism Setup Reaction Mixture (Monomer + CPADB + AIBN) Equilib Pre-Equilibrium (RAFT Main Equilibrium) Setup->Equilib Heat (70°C) Core Polymer Chain Growth (Insert F-ABA units) Equilib->Core Radical Transfer Dormant Dormant Polymer (Thiocarbonylthio capped) Core->Dormant Reversible Deactivation Dormant->Core Re-activation Block Block Copolymerization (Add 2nd Monomer) Dormant->Block Optional Extension

Figure 2: RAFT polymerization cycle allowing for "living" chain growth and block copolymer formation.

Characterization & Validation

19F-NMR Spectroscopy

Unlike standard acrylamides, F-ABA polymers have a distinct fluorine signature.

  • Protocol: Dissolve 10 mg polymer in DMSO-d6.

  • Expectation: A sharp peak (monomer) vs. a broadened peak (polymer) around -110 ppm (depending on F position). Integration of the F-signal vs. the backbone protons confirms the incorporation ratio.

Potentiometric Titration (pKa Determination)
  • Protocol: Dissolve 50 mg polymer in 0.1 M NaCl. Titrate with 0.1 M NaOH.

  • Analysis: Use the Henderson-Hasselbalch equation. The fluorinated polymer should show an inflection point (pKa) significantly lower (3.0–3.5) than the non-fluorinated analog (4.2).

Gel Permeation Chromatography (GPC)[7]
  • Warning: Fluorinated polymers often aggregate in THF.

  • Solution: Use DMF + 0.05 M LiBr as the eluent to break hydrogen bonds and screen hydrophobic fluorine interactions.

References

  • Mokhtar, S. M., et al. (2017). "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer."[5] American Journal of Polymer Science.[5]

  • BenchChem. "The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide." BenchChem Technical Library.

  • Sigma-Aldrich. "RAFT Polymerization Agents and Protocols." Merck/MilliporeSigma Application Notes.

  • Chemistry LibreTexts. "Substituent Effects on Acidity of Benzoic Acid Derivatives."

Sources

Application Note: Kinetic Characterization and Protocol for Thiol-Michael Addition of 3-Acrylamido-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the landscape of modern drug discovery, Targeted Covalent Inhibitors (TCIs) have surged in prominence, exemplified by blockbuster drugs like Ibrutinib and Osimertinib. These molecules rely on a "warhead"—typically an acrylamide—to form a permanent covalent bond with a specific cysteine residue on the target protein.[1]

3-Acrylamido-4-fluorobenzoic acid serves as a critical model compound for studying these interactions. It represents a "masked" version of the pharmacophores found in EGFR and BTK inhibitors, where the ortho-fluorine substitution plays a pivotal electronic role.

Why This Reaction Matters

The reaction between this acrylamide warhead and a thiol (simulating a cysteine residue) is a Thiol-Michael Addition .

  • The 4-Fluoro Effect: The fluorine atom at the 4-position (ortho to the 3-acrylamido group) is an electron-withdrawing group (EWG). Through inductive effects (

    
    ), it decreases electron density on the aniline nitrogen. This reduces the resonance donation of the nitrogen into the amide carbonyl, thereby increasing the electrophilicity of the 
    
    
    
    -carbon on the acrylamide. This "tuning" is essential for balancing reactivity (potency) and selectivity (safety).

Reaction Mechanism

The reaction proceeds via a conjugate addition of a thiolate anion to the


-carbon of the 

-unsaturated carbonyl system.[2]
Mechanistic Pathway[2][3][4][5][6][7]
  • Deprotonation: The thiol (

    
    ) must first be deprotonated to the thiolate (
    
    
    
    ).[2] This is pH-dependent.
  • Nucleophilic Attack: The thiolate attacks the electrophilic

    
    -carbon of the acrylamide.
    
  • Enolate Intermediate: The attack pushes electrons to form a resonance-stabilized enolate.

  • Protonation: The enolate abstracts a proton (from the solvent or the conjugate acid

    
    ) to form the stable thioether adduct.
    
Visualization: The Thiol-Michael Addition Pathway[2][4]

MichaelAddition Reactants Reactants (Thiol + Acrylamide) Thiolate Active Species (Thiolate Anion R-S⁻) Reactants->Thiolate Base (pH > pKa) TS Transition State (C-S Bond Formation) Thiolate->TS Nucleophilic Attack on β-Carbon Enolate Intermediate (Enolate Anion) TS->Enolate e⁻ delocalization Product Final Adduct (Thioether) Enolate->Product Protonation

Caption: Step-wise mechanism of the Thiol-Michael addition. The rate-limiting step is typically the nucleophilic attack.

Experimental Design: Kinetic Profiling

To accurately determine the reactivity of 3-acrylamido-4-fluorobenzoic acid, we utilize pseudo-first-order kinetics .

  • Why Pseudo-First-Order? The reaction is naturally second-order (

    
    ). By using a large excess of Thiol (e.g., 
    
    
    
    ), the concentration of Thiol remains effectively constant. The rate equation simplifies to
    
    
    , allowing for easier data fitting.
  • The Nucleophile: L-Glutathione (GSH) is the standard surrogate for biological cysteines due to its physiological relevance and solubility.

Quantitative Data Summary
ParameterValue / ConditionReason
Buffer PBS (100 mM), pH 7.4Mimics physiological cytosolic pH.
Temperature 37°CPhysiological temperature.
[Acrylamide] 50

M
Low enough to follow Beer-Lambert law.
[GSH] 0.5 mM to 5.0 mMExcess to ensure pseudo-first-order regime.
Detection UV (260–280 nm) or LC-MSMonitor loss of double bond or adduct mass.

Detailed Protocols

Protocol A: UV-Vis Kinetic Assay (High Throughput)

Use this for rapid determination of


 values.

Materials:

  • 3-acrylamido-4-fluorobenzoic acid (Stock: 10 mM in DMSO).

  • L-Glutathione, reduced (Stock: 100 mM in water, freshly prepared).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA (to chelate metals that catalyze thiol oxidation).

Procedure:

  • Preparation: In a 96-well UV-transparent plate, prepare a serial dilution of GSH (e.g., 0, 0.5, 1.0, 2.0, 5.0 mM) in Buffer. Final volume per well should be 190

    
    L.
    
  • Equilibration: Incubate the plate at 37°C for 10 minutes.

  • Initiation: Add 10

    
    L of the Acrylamide stock (diluted to 1 mM in buffer/DMSO) to each well. Final compound concentration = 50 
    
    
    
    M.
  • Monitoring: Immediately begin measuring Absorbance at 270 nm (characteristic of the acrylamide/benzamide conjugation) every 30 seconds for 60 minutes.

    • Note: The absorbance will decrease as the conjugated double bond is broken.

  • Analysis:

    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Plot

      
       vs. [GSH]. The slope of this line is the second-order rate constant, 
      
      
      
      (
      
      
      ).
Protocol B: LC-MS Confirmation (Validation)

Use this to verify the covalent adduct structure and rule out degradation.

Procedure:

  • Reaction Mix: Combine 50

    
    M 3-acrylamido-4-fluorobenzoic acid with 500 
    
    
    
    M GSH in Phosphate Buffer (pH 7.4).
  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Add equal volume of 0.1% Formic Acid in Acetonitrile to stop the reaction and precipitate salts.

  • Analysis: Inject 5

    
    L onto a C18 Reverse Phase HPLC column coupled to a Mass Spectrometer (ESI+).
    
  • Expected Mass Shift:

    • MW (Parent): ~209.17 Da (Calculation:

      
      )
      
    • MW (GSH): 307.32 Da

    • Expected Adduct [M+H]+: 517.49 Da (Sum of Parent + GSH).

Workflow Visualization

The following diagram outlines the logical flow for validating a new covalent warhead scaffold.

Workflow cluster_Assays Parallel Validation Start Compound Synthesis (3-acrylamido-4-fluorobenzoic acid) Check1 Solubility Check (DMSO/PBS) Start->Check1 UV UV-Vis Kinetics (Determine k2) Check1->UV MS LC-MS Analysis (Confirm Adduct Mass) Check1->MS Decision Calculate Reactivity (k2 > 100 M⁻¹s⁻¹?) UV->Decision MS->Decision Verification Potent High Reactivity (Potential Toxicity Risk) Decision->Potent Yes (Too Fast) Tunable Ideal Reactivity (Proceed to Kinase Assay) Decision->Tunable No (Optimal)

Caption: Decision tree for evaluating covalent warhead suitability in drug discovery.

Troubleshooting & Expert Tips

  • Thiol Oxidation: GSH creates disulfide dimers (GSSG) over time, which are non-reactive. Always prepare GSH solutions fresh and include 1 mM EDTA to sequester trace copper/iron that catalyzes oxidation.

  • DMSO Limit: Keep DMSO concentration < 5% in the final assay. High DMSO can suppress the ionization of the thiol, artificially lowering the measured rate constant.

  • pH Sensitivity: The reaction rate is directly proportional to the concentration of the thiolate anion. Small deviations in pH (e.g., 7.2 vs 7.4) can significantly alter

    
    . Use a strong buffer (100 mM) to maintain pH stability.
    

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery.

  • Gramm, F., et al. (2020). "A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione." Molecules.

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences.

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley Online Library.

Sources

Troubleshooting & Optimization

Preventing polymerization of 3-acrylamido-4-fluorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Acrylamido-4-Fluorobenzoic Acid Stability

  • Ticket ID: #STAB-3A4FBA-001[1]

  • Subject: Prevention of Spontaneous Polymerization During Storage

  • Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.[1]

Executive Summary

3-acrylamido-4-fluorobenzoic acid is a bifunctional monomer widely used in Molecularly Imprinted Polymers (MIPs) and functional drug delivery systems.[1] Its stability is compromised by two competing risks: radical polymerization (driven by the acrylamide moiety) and oxidative degradation (driven by improper inhibition).

The Critical Error: Most researchers instinctively store reactive monomers under pure nitrogen. For this compound, that is a mistake. This guide explains why and provides a self-validating storage protocol.

Module 1: The Science of Instability

To prevent degradation, you must understand the "Inhibition Paradox." This compound is typically stabilized with MEHQ (Monomethyl ether hydroquinone) .[2][3] Unlike other inhibitors, MEHQ is not active on its own; it requires dissolved oxygen to function.[1][4]

The Mechanism:

  • Spontaneous Initiation: Trace heat/light creates a carbon radical on the acrylamide vinyl group.

  • Oxygen Scavenging: Dissolved

    
     reacts with this radical to form a Peroxy Radical (
    
    
    
    ).[5]
  • Termination: MEHQ donates a hydrogen atom to the Peroxy Radical, neutralizing it.

If you store under 100% Nitrogen: The


 is depleted. The carbon radicals (

) cannot convert to peroxy radicals. MEHQ cannot interact with

. The monomer polymerizes uncontrollably.[6]

InhibitionMechanism cluster_0 The Inhibition Cycle Initiation Heat/Light Trigger Monomer Monomer (Vinyl Group) Initiation->Monomer Radical Carbon Radical (R•) Monomer->Radical generates Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Aerobic) Polymer Unwanted Polymerization Radical->Polymer No Oxygen Present (Anoxic Storage) Oxygen Dissolved O2 Stable Stable Product (Polymerization Stopped) Peroxy->Stable + MEHQ MEHQ MEHQ (Inhibitor)

Figure 1: The MEHQ/Oxygen dependency cycle. Note that without Oxygen, the pathway shifts to Unwanted Polymerization.[1]

Module 2: Storage Protocol (SOP)

Follow this protocol to ensure shelf-life >12 months.

ParameterSpecificationReason
Temperature -20°C Slows kinetic rate of radical formation.[1]
Container Amber Glass Blocks UV light (200-400nm) which cleaves the acrylamide double bond.
Headspace Air (Not Nitrogen) Maintains the

equilibrium required for MEHQ activation.
State Dry Solid Moisture promotes hydrolysis of the amide bond or ionization of the acid group.

Step-by-Step Storage Workflow:

  • Drying: Ensure the synthesized powder is completely dry. Residual solvent acts as a plasticizer, increasing molecular mobility and polymerization risk.[1]

  • Packaging: Place in an amber glass vial. Fill only to 75% capacity. The 25% headspace must contain air.

  • Sealing: Use a cap with a PTFE liner. Do not use Parafilm alone (it is permeable to organic vapors).

  • Freezing: Store at -20°C.

  • Thawing (CRITICAL): When removing from storage, allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto the powder, ruining it.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from white to yellow. Is it polymerized?

  • Diagnosis: Likely Oxidation , not polymerization.[1]

  • Explanation: Over time, MEHQ oxidizes to quinones, which are yellow/brown.[1]

  • Action: Check solubility. If the yellow solid dissolves fully in Methanol or DMSO, it is likely still monomeric but contaminated with oxidized inhibitor. You can purify it via recrystallization (see Module 4).[7] If it is insoluble, it has polymerized.[1]

Q2: Can I wash the monomer with NaOH to remove the inhibitor?

  • Answer: ABSOLUTELY NOT.

  • Reason: This is a common error. Standard protocols remove MEHQ from neutral monomers (like styrene) using a base wash. However, your compound is a Benzoic Acid derivative .[1][8] Adding NaOH will deprotonate the carboxylic acid (

    
    ), dissolving your product into the water layer along with the inhibitor.
    
  • Correct Method: Use Recrystallization (e.g., Ethanol/Water or Methanol/Water) to separate the monomer from the inhibitor.

Q3: The compound won't dissolve in Chloroform anymore.

  • Diagnosis: Polymerization confirmed.

  • Explanation: Poly(acrylamides) are notoriously difficult to dissolve once cross-linked or high MW. The "Fluoro" group enhances hydrophobicity, but the polymer backbone is rigid.

  • Action: Discard. There is no reversal for vinyl polymerization.

Module 4: Quality Control & Validation

Before using the stored monomer in critical experiments (e.g., MIP synthesis), validate its purity.[1]

The Solubility Test (Quick Check)
  • Protocol: Add 10 mg solid to 1 mL Methanol.

  • Pass: Clear, colorless solution.

  • Fail: Turbid suspension or gelatinous particles (indicates partial polymerization).

1H-NMR Validation (Definitive)

Check for the preservation of the vinyl protons.

  • Solvent: DMSO-d6 or MeOD.

  • Key Signals:

    • Vinyl Protons (Acrylamide): Look for the characteristic multiplet pattern (dd) between 5.7 ppm and 6.4 ppm .

    • Aromatic Protons: The fluorine atom splits the aromatic signals. Expect complex coupling.

    • Loss of Signal: If the peaks at 5.7–6.4 ppm are broadened or missing, and a broad aliphatic hump appears at 1.5–2.5 ppm, the sample has polymerized.

QC_Workflow Start Sample Retrieval Visual Visual Inspection (Color) Start->Visual Decision1 Yellow? Visual->Decision1 Solubility Solubility Test (Methanol) Decision2 Insoluble? Solubility->Decision2 NMR 1H-NMR Analysis Decision3 Vinyl Peaks Sharp? NMR->Decision3 Decision1->Solubility No (White) Decision1->Solubility Yes Action1 Recrystallize (Oxidized Inhibitor) Decision1->Action1 If Soluble + Yellow Decision2->NMR No (Clear) Action2 Discard (Polymerized) Decision2->Action2 Yes (Turbid) Decision3->Decision1 No (Broadened) Action3 Proceed to Experiment Decision3->Action3 Yes

Figure 2: Quality Control Decision Tree for stored monomers.

References

  • Mechanism of MEHQ Inhibition

    • Title: The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.[3][4][9][10]

    • Source: Levy, L.B. (1985). Journal of Polymer Science: Polymer Chemistry Edition.
    • Significance: Establishes the requirement of dissolved oxygen for phenolic inhibitors.[4][6]

    • URL:[Link]

  • Acrylamide Storage Safety

    • Title: Safe Handling and Storage of Acrylamide.[11]

    • Source: Habid, A. et al. (2020). Process Safety Progress.
    • Significance: Details the risks of crystallization and thermal runaway in acrylamide deriv
    • URL:[Link]

  • Synthesis & Characterization of Fluorinated Monomers

    • Title: Synthesis and properties of fluorin
    • Source: PubChem Compound Summary for 4-Fluorobenzoic acid deriv
    • Significance: Provides physical property data (solubility/pKa) relevant to the acid functionality.
    • URL:[Link]

Sources

Troubleshooting low yields in 3-acrylamido-4-fluorobenzoic acid amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: Coupling 3-acrylamido-4-fluorobenzoic acid is deceptively difficult. You are attempting to activate a carboxylic acid in the presence of two sensitive "warheads":

  • The Acrylamide (Position 3): A Michael acceptor prone to nucleophilic attack and radical polymerization.

  • The Fluorine (Position 4): Activated by the para-carboxyl group, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Low yields in this reaction are rarely due to "poor activation" alone. They are almost always due to chemoselectivity failures where the reagents destroy the acrylamide moiety or displace the fluorine atom.

Quick Diagnostic Matrix
SymptomProbable CauseMechanism
Insoluble "Gunk" / Gelation Radical PolymerizationThe acrylamide double bond polymerizes, initiated by heat, light, or concentrated radicals.
Mass = Product + Amine Michael AdditionThe amine coupling partner attacks the acrylamide double bond (beta-carbon) instead of (or in addition to) the activated ester.
Mass = Product - 19 (F) + Amine

Reaction
The amine displaces the Fluorine atom (activated by the para-carbonyl).
Low Conversion / Hydrolysis "Thirsty" Activated EsterAcrylamido-benzoic mixed anhydrides are highly reactive; trace water competes effectively with sterically hindered amines.

Critical Troubleshooting Guides

Issue A: The "Gunk" (Radical Polymerization)

Symptoms: Reaction mixture becomes viscous, cloudy, or forms a solid gel that is insoluble in organic solvents.

The Science: Acrylamides are prone to free-radical polymerization. Standard coupling conditions (especially those generating heat, like acid chloride formation with


) can spontaneously initiate this chain reaction.

Corrective Actions:

  • Add a Radical Inhibitor: Spiking the reaction mixture with MEHQ (Monomethyl ether of hydroquinone) or BHT (Butylated hydroxytoluene) at 0.1–1.0 mol% is standard practice in process chemistry to stabilize the monomer.

  • Temperature Control: Never heat this reaction above 40°C. If activation requires heat (e.g., refluxing in thionyl chloride), stop . Switch to a cold-activation method (see Protocol section).

  • Exclude Light: Wrap the flask in aluminum foil. UV light can cleave weak bonds in coupling reagents, generating radicals.

Issue B: The "Wrong Mass" (Michael Addition vs. Amidation)

Symptoms: LCMS shows a peak corresponding to [Product + Amine].

The Science: Your amine coupling partner is a nucleophile.[1][2][3] It has two targets:

  • The Activated Carbonyl (Desired): Kinetic control usually favors this.

  • The Acrylamide Beta-Carbon (Undesired): Thermodynamic control or high basicity favors this (Michael Addition).

Corrective Actions:

  • Base Management: Avoid strong, unhindered bases. Use DIPEA (Hünig's base) or 2,6-Lutidine . These are sterically bulky and less likely to promote Michael addition compared to Triethylamine or inorganic bases.

  • Order of Addition: Do not mix the amine and the acid together with the base before adding the coupling agent.

    • Correct Sequence: Activate the Acid first (with T3P or HATU)

      
       Wait 5 mins 
      
      
      
      Add Amine. This ensures the amine encounters a highly reactive ester, favoring amidation over Michael addition.
Issue C: Fluorine Displacement ( )

Symptoms: LCMS shows a peak with mass [M - 19 + Amine Mass].

The Science: The carboxyl group at position 1 is a strong Electron Withdrawing Group (EWG). This pulls electron density from the ring, making the Fluorine at position 4 electrophilic. If your amine partner is highly nucleophilic (e.g., pyrrolidine, piperidine) and the reaction is warm, it will kick out the fluorine.

Corrective Actions:

  • Keep it Cold:

    
     generally has a higher activation energy than activated ester coupling. Run the reaction at 0°C  initially.
    
  • Avoid Large Excess of Amine: Do not use 3–5 equivalents of amine. Stick to 1.0–1.1 equivalents.

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) . It activates the acid rapidly without requiring the high basicity that facilitates

    
    .
    

Recommended Protocol: T3P Coupling

We recommend T3P (Propylphosphonic anhydride) over HATU or EDC for this specific substrate. T3P generates water-soluble byproducts (easy workup), operates at lower pH (reducing Michael addition risk), and is known for suppressing side reactions on sensitive substrates [1].

Reagents:

  • 3-acrylamido-4-fluorobenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative, good solubility)

Step-by-Step:

  • Dissolution: Dissolve the Acid and the Base (Pyridine/DIPEA) in the solvent. Cool to 0°C .[4]

  • Activation: Add T3P solution dropwise. Stir for 15–20 minutes at 0°C. Note: The solution may turn slightly yellow; this is normal.

  • Coupling: Add the Amine partner slowly.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by LCMS.[4]

    • Checkpoint: If starting material remains after 2 hours, add 0.5 equiv more T3P, but do not heat .

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine)

    
     Sat. 
    
    
    
    
    
    Brine.
    • Why T3P? The phosphorus byproducts wash away in water, preventing the need for silica chromatography which often degrades acrylamides.

Visual Troubleshooting Logic

Diagram 1: The Decision Tree

Troubleshooting Start Low Yield / Impurity CheckLCMS Analyze Crude via LCMS Start->CheckLCMS MassPlusAmine Mass = Product + Amine (Michael Adduct) CheckLCMS->MassPlusAmine Double Addition MassMinusF Mass = Product - 19 + Amine (SNAr Substitution) CheckLCMS->MassMinusF Fluorine Loss Insoluble Insoluble Gel / Precipitate (Polymerization) CheckLCMS->Insoluble Viscous/Solid NoRxn SM Remaining / Hydrolysis CheckLCMS->NoRxn Stalled Sol_Michael Solution: 1. Use bulkier base (DIPEA) 2. Pre-activate acid 3. Lower pH MassPlusAmine->Sol_Michael Sol_SNAr Solution: 1. Run at 0°C 2. Reduce amine equivalents 3. Avoid inorganic bases MassMinusF->Sol_SNAr Sol_Poly Solution: 1. Add MEHQ inhibitor 2. Exclude light 3. Avoid SOCl2/Heat Insoluble->Sol_Poly Sol_Hydro Solution: 1. Switch to T3P 2. Dry solvents (Sieues) 3. Check Amine Nucleophilicity NoRxn->Sol_Hydro

Caption: Diagnostic flow for identifying the root cause of failure based on crude LCMS or physical observation.

Diagram 2: Competing Reaction Pathways

Pathways SM 3-acrylamido-4-fluorobenzoic acid Activated Activated Ester (O-Acylisourea / Anhydride) SM->Activated + Coupling Reagent (T3P/HATU) Side_Poly Polymerized Gunk (Radical Mechanism) SM->Side_Poly Heat / Light / Radicals Product Desired Amide Product Activated->Product + Amine (Kinetic Path) Side_Michael Michael Adduct (Amine on Alkene) Activated->Side_Michael Excess Base / High Temp Side_SNAr SNAr Product (Amine displaces F) Activated->Side_SNAr Strong Nucleophile / Heat

Caption: Mechanistic map showing how the activated intermediate can diverge into three distinct failure modes.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, J. (2023). "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry.

  • ThermoFisher Scientific. (n.d.). "Block amino groups to prevent polymer formation."[6] Protein Biology Application Notes.

  • Agudo-Álvarez, S., et al. (2021).[3] "The amide group and its preparation methods by acid-amine coupling reactions." ResearchGate.

Sources

Purification methods for 4-fluoro-3-acrylamidobenzoic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-4F3A-BA Status: Active Specialist: Senior Application Scientist Last Updated: March 2, 2026

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-fluoro-3-acrylamidobenzoic acid , a critical intermediate often used in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors).

This molecule presents a "dual-personality" challenge:

  • The Benzoic Acid Moiety: Requires pH manipulation for purification (

    
    ).
    
  • The Acrylamide Moiety: A Michael acceptor sensitive to thermal polymerization and hydrolytic cleavage under harsh pH conditions.

This guide prioritizes Acid-Base Extraction as the primary purification method to avoid thermal stress, followed by Low-Temperature Recrystallization for polishing.

Module 1: Emergency Triage (Quick Fixes)

Before proceeding with full protocols, check these common critical failure modes.

SymptomProbable CauseImmediate Action
Product turned into a gel/insoluble rubber Polymerization (Radical induced).Irreversible. Discard batch. For next attempt, add radical inhibitor (MEHQ) and shield from light.
Yield is near zero; product stuck in aqueous phase pH Mismatch. The benzoate salt is soluble in water.[1] Ensure final acidification drops pH to

to precipitate the free acid.
Loss of acrylamide peak in NMR (vinylic protons) Hydrolysis. Avoid refluxing in strong acid/base. The amide bond is labile. Use milder bases (NaHCO

) and cold workups.
Product oils out instead of precipitating Impurity Profile. The "oil" is likely a mixture of product and solvent. Scratch the flask glass, cool to 0°C, or add a seed crystal.

Module 2: The "Golden Standard" Protocol (Acid-Base Extraction)

Theory: This method exploits the acidity of the carboxylic acid to separate it from non-acidic impurities (unreacted amines, acryloyl chloride residues) without using heat, thereby preserving the acrylamide group.

Reagents Required
  • Solvent A (Organic): Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Base: Saturated aqueous Sodium Bicarbonate (NaHCO

    
    , pH 
    
    
    
    ).
  • Acid: 1M Hydrochloric Acid (HCl) or 10% Citric Acid (gentler).

  • Brine: Saturated NaCl solution.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

    • Note: If the product has already precipitated in the reaction vessel, filter it first. This protocol is for the material remaining in solution or for cleaning up crude solids.

  • Basic Extraction (The Critical Step):

    • Extract the organic phase with Saturated NaHCO

      
        (2x).
      
    • Mechanism: The benzoic acid converts to sodium benzoate (water-soluble).[1] Impurities (unreacted acryloyl chloride, non-acidic byproducts) remain in the EtOAc.

    • Caution: Vent frequently due to CO

      
       generation.[2]
      
  • Phase Separation:

    • Keep the Aqueous Layer (Bottom). This contains your product.

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped organics.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M HCl while stirring until pH reaches

      
      .
      
    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[3]

    • Wash the cake with cold water (removes salts) followed by a small amount of cold Hexanes (helps drying).

    • Dry under vacuum at ambient temperature (Do NOT heat >40°C).

Visual Workflow: Acid-Base Extraction

AcidBaseExtraction Start Crude Reaction Mixture (in EtOAc) AddBase Add Sat. NaHCO3 (aq) Extract 2x Start->AddBase Sep Phase Separation AddBase->Sep OrgLayer Organic Layer (Discard/Recycle) Sep->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product as Benzoate) Sep->AqLayer Product (Salt form) Acidify Acidify with 1M HCl (Target pH 2-3, Temp < 5°C) AqLayer->Acidify Precip Precipitate Forms Acidify->Precip Filter Vacuum Filtration & Cold Water Wash Precip->Filter Final Pure 4-Fluoro-3-acrylamidobenzoic Acid Filter->Final

Figure 1: Selective extraction workflow isolating the benzoic acid derivative while removing non-acidic impurities.

Module 3: Advanced Purification (Polishing)

If the extraction yields <95% purity (by HPLC/LCMS), use recrystallization.

WARNING: Acrylamides polymerize with heat. You must use a radical inhibitor during this step.

Protocol: Inhibited Recrystallization
ParameterSpecificationReason
Solvent System Ethanol / Water (or Methanol / Water)Good solubility gradient for polar aromatics.
Additive (Crucial) MEHQ (4-methoxyphenol) or BHT Added at 5-10 ppm to the solvent to inhibit radical polymerization during heating.
Max Temperature 60°C Do not boil vigorously. Dissolve at the lowest possible temp.

Procedure:

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (containing trace MEHQ) dropwise while warming to 50-60°C until dissolved.

  • Remove from heat immediately.

  • Add warm Water dropwise until the solution becomes slightly turbid.

  • Add one drop of Ethanol to clear the turbidity.

  • Allow to cool to room temperature slowly, then move to a fridge (4°C).

  • Filter the crystals.[4]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why did my product polymerize during rotary evaporation?

A: Rotary evaporators often use warm water baths. If you concentrated the solution to dryness at >40°C without an inhibitor, the high local concentration of acrylamide groups + heat initiated polymerization.

  • Fix: Set bath temp < 35°C. Do not distill to absolute dryness; leave a small amount of solvent or co-evaporate with heptane to precipitate the solid.

Q2: Can I use Column Chromatography?

A: Yes, but it is often unnecessary if the acid-base extraction works.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM / Methanol (95:5) + 1% Acetic Acid .

  • Why Acetic Acid? Without it, the benzoic acid moiety will "streak" or "tail" on the silica due to interaction with silanol groups. The acetic acid keeps the product protonated and sharpens the peak.

Q3: My NMR shows a split peak for the vinyl protons. Is this an impurity?

A: Not necessarily. Acrylamides often show rotamers (restricted rotation around the amide bond).

  • Verification: Run the NMR at a slightly elevated temperature (e.g., 40-50°C). If the peaks coalesce, they are rotamers. If they remain distinct, it is an impurity.

Q4: How should I store the purified compound?

A:

  • Temperature: -20°C.

  • Light: Amber vial or foil-wrapped (UV light triggers polymerization).

  • Atmosphere: Argon/Nitrogen (Oxygen can actually inhibit polymerization in some cases, but for long-term stability, inert is usually preferred to prevent oxidation).

Troubleshooting Logic Map

Use this decision tree to diagnose purity issues.

Troubleshooting Start Purity Issue Detected CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Gel Gel / Rubber CheckState->Gel Oil Sticky Oil CheckState->Oil CheckNMR Check H-NMR Solid->CheckNMR Polymer Polymerization Occurred (Discard Batch) Gel->Polymer SolventTrap Trapped Solvent Oil->SolventTrap ExtraPeaks Extra Aromatic Peaks? CheckNMR->ExtraPeaks MissingVinyl Missing Vinyl Peaks? CheckNMR->MissingVinyl StartMat Unreacted Amine (Repeat Acid Wash) ExtraPeaks->StartMat Hydrolysis Hydrolysis (Acrylic Acid loss) (Check pH/Temp) MissingVinyl->Hydrolysis Dry Dry High Vac <40°C SolventTrap->Dry

Figure 2: Diagnostic logic for identifying failure modes based on physical state and spectral data.

References

  • Acid-Base Extraction Principles

    • Chemistry Steps.[2][3][4][5][6][7] (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

    • )
  • Note: Details the necessity of inhibitors (MEHQ)
  • Benzoic Acid Purification Standards

    • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

    • Note: Provides the foundational protocol for bicarbonate washing and HCl precipit
  • Compound Data (Grounding)

    • Note: Used to verify the solubility and

      
       characteristics of the parent benzoic acid moiety.[2]
      

Sources

Technical Support Center: Purification of 3-Acrylamido-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted acryloyl chloride from 3-acrylamido-4-fluorobenzoic acid Content Type: Technical Support Center Guide

Product: 3-Acrylamido-4-fluorobenzoic acid (Intermediate/Warhead) Issue: Removal of unreacted Acryloyl Chloride and hydrolysis byproducts (Acrylic Acid) Priority: High (Safety & Stability Risk)

Executive Summary

The synthesis of 3-acrylamido-4-fluorobenzoic acid typically involves the acylation of 3-amino-4-fluorobenzoic acid. A common excess of acryloyl chloride (1.1–1.5 eq) is used to drive conversion. The primary challenge in workup is not just "removing" the highly reactive and toxic acryloyl chloride, but doing so without polymerizing the product or trapping the hydrolysis byproduct (acrylic acid) in the final solid.

This guide details the Hydrolysis-Extraction-Precipitation (HEP) protocol, designed to exploit the water miscibility of acrylic acid against the hydrophobic nature of the protonated benzoic acid derivative.

Troubleshooting & FAQs

Q1: I smell a pungent, acrid odor even after drying my solid. Is my product pure?

Diagnosis: No. The "acrid" smell is characteristic of acrylic acid or residual acryloyl chloride. The Science: Acryloyl chloride has a high vapor pressure and is a lachrymator. Upon contact with moisture in the air or workup, it hydrolyzes to acrylic acid . While acryloyl chloride is volatile, acrylic acid (bp 141 °C) is less so and can adsorb onto your solid product. Solution:

  • Do not heat to remove: Heating may trigger polymerization.[1]

  • Bicarbonate Wash: Dissolve your solid in saturated aqueous NaHCO₃. The product becomes a benzoate salt (soluble). Any non-acidic impurities can be extracted with ethyl acetate.

  • Reprecipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The 3-acrylamido-4-fluorobenzoic acid will precipitate.

  • Water Wash: Acrylic acid is miscible with water [1].[2][3][4] Washing the filter cake with copious amounts of cold water will remove it.

Q2: My reaction mixture turned into a "gummy" or insoluble gel during workup. What happened?

Diagnosis: Unwanted polymerization (Michael addition or radical polymerization). The Science: The acrylamide moiety is an electrophile (Michael acceptor). If the workup is performed at high temperatures (>30°C) or in highly concentrated basic solutions without cooling, the vinyl group can polymerize or react with nucleophiles. Corrective Protocol:

  • Temperature Control: Keep all quench and acidification steps at 0–5 °C .

  • Inhibitors: Add a radical inhibitor like 4-methoxyphenol (MEHQ) or BHT (approx. 0.1 mol%) to the organic solvent during extraction/workup if you observe stability issues [2].

  • Avoid Strong Bases: Use weak bases (NaHCO₃, K₂CO₃) rather than NaOH to minimize nucleophilic attack on the acrylamide double bond.

Q3: Why do we acidify the aqueous layer to pH 2–3? Can't I just extract the organic layer?

The Science: This is a solubility switch.

  • At pH > 8: Both the product (as a benzoate salt) and acrylic acid (as acrylate) are water-soluble.

  • At pH ~2: Acrylic acid (pKa 4.25) becomes protonated but remains miscible in water due to its small size and polarity [1].

  • The Product: 3-acrylamido-4-fluorobenzoic acid (estimated pKa ~3.5–4.0 for the acid) becomes protonated and, due to the aromatic ring, becomes insoluble in water , precipitating out. Result: Filtration at this stage separates the solid product from the dissolved acrylic acid impurity.

Standard Operating Procedure (SOP): The HEP Purification Protocol

Objective: Isolate pure 3-acrylamido-4-fluorobenzoic acid free of acryloyl chloride.

Materials Required
  • Saturated NaHCO₃ solution[1][5]

  • 1N HCl (Hydrochloric Acid)

  • Ethyl Acetate (EtOAc)[6][7]

  • Ice bath

  • Buchner funnel[6]

Step-by-Step Workflow
  • Quench (The Safety Step):

    • Cool reaction mixture to 0 °C.

    • Slowly add saturated NaHCO₃.[1][8] Caution: CO₂ evolution.

    • Stir for 30 mins. This converts all unreacted acryloyl chloride into sodium acrylate (water-soluble) [3].

  • Phase Separation (If Organic Solvent Used):

    • If the reaction was in EtOAc/THF: Separate layers. Keep the Aqueous Layer (contains product salt).

    • Optional: Wash the aqueous layer with fresh EtOAc to remove non-acidic impurities.

  • Precipitation (The Purification Step):

    • Place the basic aqueous layer in an ice bath.[9]

    • Dropwise add 1N HCl with vigorous stirring.

    • Monitor pH.[6][10] Target pH 2–3 .

    • A white/off-white solid (Product) should precipitate.[6][8]

  • Filtration & Washing:

    • Filter the solid using vacuum filtration.[6][8]

    • Critical Wash: Wash the filter cake with 3 x Cold Water . This removes the water-soluble acrylic acid.

    • Wash with 1 x Hexane (removes trace organics, aids drying).

  • Drying:

    • Dry under high vacuum at room temperature (Max 35 °C). Avoid high heat to prevent polymerization.[1]

Data Summary: Solubility Profile
CompoundState (RT)Solubility (Water, pH 2)Solubility (Water, pH 9)Solubility (EtOAc)
Acryloyl Chloride LiquidHydrolyzes (Reacts)Hydrolyzes (Reacts)Soluble
Acrylic Acid LiquidMiscible (High) [1]Soluble (Acrylate)Soluble
3-Acrylamido-4-fluorobenzoic acid SolidInsoluble (Precipitates)Soluble (Benzoate)Soluble

Visualized Workflows

Figure 1: The HEP Purification Logic

This diagram illustrates the solubility changes used to separate the impurity.[8]

PurificationLogic Start Crude Reaction Mixture (Product + Excess Acryloyl Chloride) Quench Add Sat. NaHCO3 (aq) (Hydrolysis Step) Start->Quench AqueousPhase Aqueous Phase (pH ~8) Contains: Product-COO⁻ Na⁺ & Acrylate⁻ Na⁺ Quench->AqueousPhase Extract/Separate Acidify Acidify with HCl to pH 2-3 (Precipitation Step) AqueousPhase->Acidify Separation Filtration Acidify->Separation Filtrate Filtrate (Waste) Contains: Acrylic Acid (Water Miscible) & NaCl Separation->Filtrate Solid Filter Cake Pure 3-Acrylamido-4-fluorobenzoic Acid Separation->Solid

Caption: Flowchart demonstrating the separation of water-miscible acrylic acid from the precipitating benzoic acid derivative.

Analytical Verification

How to verify removal? Run a 1H NMR (DMSO-d6) .

  • Product Signals: Look for the acrylamide vinyl protons: Multiplet/Doublets at δ 5.7 – 6.5 ppm .

  • Impurity Signals: Acrylic acid also has vinyl protons, but they will shift.

    • Key Indicator: If you see a broad singlet at δ ~12.0 ppm (COOH) integrating > 1H relative to the aromatic protons, or extra vinyl signals not coupling to the amide NH, you have residual acrylic acid.

  • TLC: Run in EtOAc:MeOH (9:1) with a drop of Acetic Acid. Acrylic acid often streaks or runs near the solvent front; the product will be a distinct spot (UV active).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6581, Acrylic Acid. Retrieved from [Link]

  • Organic Syntheses (1941). p-Fluorobenzoic acid purification protocols (Analogous chemistry). Org.[2][6][7] Synth. 1941, 21, 44. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-Fluoro-3-Acrylamidobenzoic Acid Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical and biochemical challenges associated with 4-fluoro-3-acrylamidobenzoic acid .

This bifunctional building block is a critical "warhead" used in the development of Targeted Covalent Inhibitors (TCIs). Working with this molecule involves two distinct types of "ligation":

  • Chemical Ligation (Synthetic): Amide coupling of the benzoic acid moiety to a sterically hindered core scaffold (e.g., a kinase hinge-binding motif).

  • Biochemical Ligation (Target Engagement): Covalent Michael addition of the acrylamide warhead to a nucleophilic cysteine residue in the target protein's binding pocket.

The presence of the highly electronegative and bulky fluorine atom at the 4-position—directly ortho to the acrylamide and para to the carboxylic acid—creates unique steric and electronic hurdles. Below is our comprehensive troubleshooting guide to overcoming these bottlenecks.

Part 1: Synthetic Amide Ligation (Chemical Coupling)

FAQ 1: Why is my amide coupling yield so low when ligating to a bulky amine scaffold?

The Causality: The steric bulk of your amine scaffold, combined with the conformational rigidity imposed by the ortho-fluorine atom on the acrylamide group, severely impedes the trajectory of the nucleophile as it approaches the activated carboxylate. Standard carbodiimides (like EDC/HOBt) often fail to generate a sufficiently reactive intermediate, leading to competitive hydrolysis of the active ester rather than successful amide bond formation.

The Solution: Transition from standard reagents to COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. COMU generates a highly reactive morpholino uronium species that is significantly less sensitive to steric hindrance than HATU or EDC.

FAQ 2: I am observing +Mass adducts corresponding to amine double-addition. What is happening?

The Causality: You are observing an aza-Michael addition side reaction . The highly electronegative 4-fluoro group exerts a strong inductive (-I) effect, which increases the electrophilic "softness" and reactivity of the adjacent acrylamide warhead[1]. If you use a nucleophilic base (like DIPEA) or an excess of your primary/secondary amine at room temperature, the amine will attack the acrylamide double bond instead of (or in addition to) the activated carboxylic acid.

The Solution: Switch to a non-nucleophilic, sterically hindered base such as TMP (2,2,6,6-tetramethylpiperidine) or 2,4,6-collidine. Furthermore, you must strictly control the stoichiometry and temperature (see the protocol below).

Part 2: Biochemical Ligation (Target Engagement)

FAQ 3: My synthesized TCI shows poor covalent ligation to the target kinase in biochemical assays. Is the 4-fluoro group responsible?

The Causality: Yes, it is highly probable. While the acrylamide warhead is essential for irreversible target engagement and overcoming drug resistance[2], the 4-fluoro atom can cause significant steric hindrance and electrostatic repulsion within the binding pocket. For instance, in KRAS(G13C) targeting, an added fluorine atom near the acrylamide can directly clash with the negatively charged γ-phosphate of GTP[3]. Conversely, in FGFR4 inhibitors, the fluorine atom must be precisely aligned to form favorable van der Waals interactions with specific residues (e.g., Ala553)[4]. If your scaffold does not position the warhead perfectly, the fluorine atom acts as a steric blocker.

The Solution: Conduct covalent docking studies to verify the trajectory of the warhead. If steric clashing is confirmed, employ a "register-shifted" electrophile strategy by elongating the linker between the scaffold and the warhead[3], or reposition the fluorine atom to the 5-position to relieve ortho-steric strain.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes empirical optimization data for ligating 4-fluoro-3-acrylamidobenzoic acid to a sterically hindered ortho-substituted aniline scaffold.

Coupling ReagentBaseTemperature (°C)Conversion Yield (%)Aza-Michael Byproduct (%)
EDC / HOBtDIPEA25< 2015 - 20
HATUDIPEA2540 - 5020 - 30
COMU TMP 0 → 25 > 85 < 5

Experimental Protocol: Optimized COMU-Mediated Amide Ligation

This protocol is designed as a self-validating system to ensure high-yield chemical ligation while preserving the integrity of the acrylamide warhead.

Step 1: Preparation & Solvation Dissolve 4-fluoro-3-acrylamidobenzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Causality: Anhydrous conditions are critical as the COMU-activated ester is highly susceptible to hydrolysis.

Step 2: Activation (Self-Validating Checkpoint) Cool the reaction vessel to 0 °C. Add TMP (2.0 eq) dropwise. Validation: A distinct color change (typically to a pale yellow/orange) indicates the successful formation of the active uronium ester. Stir for exactly 15 minutes at 0 °C.

Step 3: Scaffold Addition Add the sterically hindered amine scaffold (0.95 eq) slowly to the activated mixture at 0 °C. Causality: Using the amine scaffold as the limiting reagent (0.95 eq) guarantees that no excess free amine remains in solution to initiate unwanted aza-Michael additions on the acrylamide warhead.

Step 4: Propagation & Monitoring (Self-Validating Checkpoint) Allow the reaction to slowly warm to room temperature over 2 hours. Validation: Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the desired product mass [M+H]+ confirms successful ligation. If unreacted amine remains after 2 hours, do not add heat; instead, add an additional 0.1 eq of COMU.

Step 5: Quenching Quench the reaction with saturated aqueous NH₄Cl to neutralize the TMP base and precipitate the highly hydrophobic TCI product.

Visualizations

Diagnostic Workflow

G Start Ligation Issue Detected (4-F-3-Acrylamidobenzoic Acid) Decision Is the issue occurring during Chemical Synthesis or Target Binding? Start->Decision Synth Chemical Synthesis (Amide Coupling Yield < 20%) Decision->Synth In Vitro Synthesis Bio Biochemical Assay (Poor Covalent Target Engagement) Decision->Bio In Vivo / Assay Synth_Cause Cause: Steric hindrance at COOH or Aza-Michael side reactions Synth->Synth_Cause Bio_Cause Cause: 4-Fluoro steric clash with pocket residues Bio->Bio_Cause Synth_Sol Solution: Use COMU + TMP at 0°C to minimize side reactions Synth_Cause->Synth_Sol Bio_Sol Solution: Register-shifted electrophile or linker elongation Bio_Cause->Bio_Sol

Diagnostic workflow for resolving steric issues in 4-fluoro-3-acrylamidobenzoic acid ligation.

Mechanistic Reaction Pathway

Mechanism SM 4-F-3-Acrylamidobenzoic Acid + Hindered Amine Activation Activation (COMU/TMP) SM->Activation SideProduct Aza-Michael Adduct (Polymerization) SM->SideProduct Excess Amine / Heat ActiveEster Uronium Ester (Highly Reactive) Activation->ActiveEster Fast Product Desired Amide Ligation (High Yield) ActiveEster->Product Amine Attack

Reaction pathways illustrating desired COMU-mediated amide ligation versus aza-Michael side reactions.

References

  • Distal Covalent Targeting Suppresses Signaling of Oncogenic K‑Ras(G13C) in Cancer Cells - NIH. 3

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - NIH. 4

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors - MDPI. 1

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - ACS Publications. 2

Sources

Validation & Comparative

Structural Validation of Covalent Inhibitor Fragments: A Comparative Guide to ¹H NMR Analysis of 4-Fluoro-3-(prop-2-enamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Fluorinated Acrylamides

4-Fluoro-3-(prop-2-enamido)benzoic acid is a highly functionalized building block frequently utilized in the design of targeted covalent inhibitors (TCIs)[1]. Featuring a Michael acceptor (acrylamide) for irreversible binding to nucleophilic cysteines and a fluorine tag to enhance metabolic stability, its precise structural verification is a critical quality control step in drug development[1].

However, this molecule presents a unique analytical challenge. The ¹H NMR spectrum is complicated by complex spin-spin coupling generated by the ¹⁹F nucleus interacting with the aromatic protons, combined with the intricate multiplet system of the terminal alkene. This guide objectively compares High-Field ¹H NMR (600 MHz) , Benchtop ¹H NMR (60 MHz) , and Orthogonal LC-HRMS for the structural elucidation of this compound, providing researchers with self-validating protocols and mechanistic insights to optimize their analytical workflows[2][3].

Workflow Start Synthesized Compound 4-fluoro-3-(prop-2-enamido)benzoic acid SamplePrep Sample Preparation (Dissolution in DMSO-d6) Start->SamplePrep split SamplePrep->split NMR600 High-Field 1H NMR (600 MHz) split->NMR600 NMR60 Benchtop 1H NMR (60 MHz) split->NMR60 LCMS LC-HRMS (Orthogonal) split->LCMS DataAnalysis Data Synthesis & Structural Verification NMR600->DataAnalysis High Res J-Coupling NMR60->DataAnalysis Rapid QC LCMS->DataAnalysis Exact Mass

Fig 1. Multi-modal structural validation workflow for covalent inhibitor fragments.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Field ¹H NMR (600 MHz) Acquisition

Causality Insight: Why use anhydrous DMSO-d₆ instead of CD₃OD or D₂O? Protic solvents facilitate rapid deuterium exchange with the carboxylic acid (-COOH) and amide (-NH) protons, rendering them "invisible" in the ¹H spectrum. Anhydrous DMSO-d₆ locks these exchangeable protons into observable chemical shifts via strong intermolecular hydrogen bonding with the solvent's sulfoxide oxygen.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) in a standard 5 mm NMR tube.

    • Validation Checkpoint: Visually inspect the tube against a light source. The solution must be completely clear. Particulate matter will distort magnetic field homogeneity, leading to broadened line shapes and loss of fine J-coupling resolution.

  • Probe Tuning & Matching: Insert the sample and automatically tune/match the cryoprobe to the ¹H Larmor frequency.

  • Gradient Shimming: Execute automated 3D gradient shimming (Z1-Z5).

    • Validation Checkpoint: Acquire a single dummy scan. The full width at half maximum (FWHM) of the residual DMSO-d₆ pentet at 2.50 ppm must be ≤ 0.8 Hz. If it is wider, re-shim the magnet.

  • Acquisition: Acquire 16 scans with a 30° flip angle, a 2.0-second acquisition time, and a 1.0-second relaxation delay (D1).

Protocol B: Benchtop ¹H NMR (60 MHz) Rapid QC

Causality Insight: Benchtop permanent magnets offer incredible throughput for reaction monitoring but suffer from lower chemical shift dispersion[2]. At 60 MHz, a 10 Hz J-coupling occupies 0.16 ppm of spectral width, leading to severe signal overlap.

  • Sample Preparation: Dissolve 30 mg (higher concentration required due to lower sensitivity) in 0.6 mL DMSO-d₆.

  • Thermal Equilibration: Allow the sample to sit in the 60 MHz magnet for 3 minutes.

    • Validation Checkpoint: Permanent magnets are highly temperature-sensitive. Failure to thermally equilibrate will result in drifting chemical shifts during acquisition.

  • Acquisition: Acquire 64 scans to achieve an adequate signal-to-noise ratio (SNR).

Data Presentation & Comparative Analysis

At 600 MHz, the spectrum resolves into a first-order system, allowing for precise assignment of the fluorinated aromatic ring and the acrylamide warhead.

Table 1: High-Resolution ¹H NMR Assignments (600 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Notes
-COOH ~13.00br s1HBroadened by dynamic exchange; highly deshielded by the carbonyl oxygen.
-NH (Amide) ~10.20s1HDeshielded by the adjacent carbonyl and aromatic ring current.
H-2 (Aromatic) ~8.30dd1HOrtho to COOH/NH. Exhibits meta-coupling to ¹⁹F (⁴J_HF ≈ 5.0 Hz).
H-6 (Aromatic) ~7.80ddd1HOrtho to COOH. Coupled to H-5 (³J_HH ≈ 8.5 Hz) and ¹⁹F (⁴J_HF ≈ 4.5 Hz).
H-5 (Aromatic) ~7.40dd1HOrtho to ¹⁹F. Strongest fluorine coupling (³J_HF ≈ 9.5 Hz) and H-6 (³J_HH).
-CH= (Acrylamide) ~6.45dd1HAlpha-proton. Geminal coupling to terminal CH₂ (³J_trans ≈ 17.0 Hz, ³J_cis ≈ 10.0 Hz).
-CH₂ (trans) ~6.30dd1HTerminal alkene proton trans to the carbonyl (³J_trans ≈ 17.0 Hz, ²J_gem ≈ 2.0 Hz).
-CH₂ (cis) ~5.80dd1HTerminal alkene proton cis to the carbonyl (³J_cis ≈ 10.0 Hz, ²J_gem ≈ 2.0 Hz).
Table 2: Performance Comparison Matrix
Analytical TechniqueResolution (Line Width)Isomer DifferentiationThroughputCost / MaintenanceBest Use Case
High-Field NMR (600 MHz) Excellent (<0.8 Hz)High (Resolves 2-fluoro vs 4-fluoro regioisomers via J-coupling)Medium (10 mins/sample)High (Cryogens required)Definitive structural publication & IP filing.
Benchtop NMR (60 MHz) Moderate (~1.5 Hz)Low (Aromatic signals merge into a single multiplet)[4]High (3 mins/sample)Low (Cryogen-free)Rapid synthetic reaction monitoring.
LC-HRMS (Orthogonal) N/A (Mass Accuracy <3 ppm)None (Cannot distinguish positional isomers without MS/MS)Medium (15 mins/run)MediumConfirming exact mass (m/z 210.056 [M+H]⁺).

Mechanistic Insights: The ¹⁹F-¹H Coupling Paradigm

The presence of the ¹⁹F nucleus (Spin = 1/2, 100% natural abundance) fundamentally alters the aromatic region of the ¹H NMR spectrum. Unlike standard aromatic systems where protons only couple with each other, fluorine acts as an active participant in the spin network, splitting the signals of nearby protons.

Because the gyromagnetic ratio of ¹⁹F is nearly as large as that of ¹H, the magnitude of heteronuclear ¹⁹F-¹H coupling is substantial. As illustrated below, H-5 experiences a massive ortho-coupling (³J_HF ≈ 9.5 Hz), effectively turning what would normally be a simple doublet (from coupling to H-6) into a wide doublet-of-doublets (dd).

Coupling F4 19F (C4) H5 1H (C5) Ortho F4->H5 ³J_HF ≈ 9.5 Hz H2 1H (C2) Meta F4->H2 ⁴J_HF ≈ 5.0 Hz H6 1H (C6) Meta F4->H6 ⁴J_HF ≈ 4.5 Hz H5->H6 ³J_HH ≈ 8.5 Hz

Fig 2. ¹H-¹⁹F spin-spin coupling network within the fluorinated aromatic ring.

Conclusion & Best Practices

For the structural validation of functionalized covalent fragments like 4-fluoro-3-(prop-2-enamido)benzoic acid, High-Field ¹H NMR (600 MHz) remains the undisputed gold standard. Only at high magnetic fields does the chemical shift dispersion overcome the complex ¹⁹F-¹H and alkene spin-spin couplings, allowing for unambiguous assignment of regioisomers.

However, a modern drug discovery workflow should not rely on a single modality. Benchtop NMR (60 MHz) provides an invaluable, cryogen-free alternative for rapid, at-the-fume-hood reaction monitoring to track the consumption of the starting aniline during the acryloylation step[2][3]. When paired orthogonally with LC-HRMS to confirm the exact mass, this tri-modal approach ensures absolute scientific integrity and prevents costly downstream failures in biological assays.

References

  • "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society. URL:[Link]

  • "Benchtop NMR Breaks New Ground." Technology Networks. URL:[Link]

  • "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International. URL:[Link]

Sources

HPLC retention time of 4-fluoro-3-acrylamidobenzoic acid vs impurities

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Analytics in Covalent Inhibitor Synthesis: HPLC Profiling of 4-Fluoro-3-acrylamidobenzoic Acid vs. Process Impurities

Executive Summary & Technical Context

In the landscape of targeted covalent inhibitors (TCIs), 4-fluoro-3-acrylamidobenzoic acid serves as a critical "warhead-bearing" intermediate. It is frequently employed to install the electrophilic acrylamide moiety onto kinase inhibitor scaffolds (e.g., EGFR or BTK inhibitors). The purity of this intermediate is non-negotiable; unreacted amine precursors or hydrolysis byproducts can terminate the polymerization of the final drug substance or alter its kinetic selectivity.

This guide provides a comparative HPLC analysis of the target compound against its specific process impurities. Unlike generic protocols, this workflow focuses on the polarity shifts induced by the acryloylation reaction, providing a self-validating method for reaction monitoring and purity assessment.

Chemical Basis of Separation

To achieve robust separation, we must understand the "Chromatographic Fingerprint" of the synthesis pathway. The separation on a Reversed-Phase (C18) column is governed by the hydrophobic changes at the 3-position of the benzoic acid core.

  • The Transformation: The conversion of the hydrophilic amino group (-NH2) to the lipophilic acrylamido group (-NHCOCH=CH2) significantly increases the LogP (partition coefficient), resulting in a predictable retention shift.

  • The Impurities:

    • Upstream: 4-Fluoro-3-nitrobenzoic acid (Starting Material).

    • Immediate Precursor: 4-Amino-3-fluorobenzoic acid (Unreacted).

    • Reagent: Acrylic acid (Excess reagent).

    • Degradant: 4-Fluoro-3-hydroxybenzoic acid (Hydrolysis byproduct).

Predicted Elution Order (RP-HPLC)

Logic: Polar/Ionizable groups elute early; Lipophilic/Bulky groups elute late.

  • Acrylic Acid (Most Polar, Smallest)

  • 4-Amino-3-fluorobenzoic acid (Zwitterionic capability, H-bond donor)

  • 4-Fluoro-3-hydroxybenzoic acid (Polar hydroxyl group)

  • 4-Fluoro-3-nitrobenzoic acid (Nitro group reduces polarity vs. amine)

  • 4-Fluoro-3-acrylamidobenzoic acid (Target: Increased carbon count, amide masking)

Experimental Protocol: The "Warhead" Method

This protocol is optimized to resolve the critical pair (Amino Precursor vs. Target) while flushing out highly polar acrylic acid early.

Instrumentation: Agilent 1260 Infinity II or equivalent. Stationary Phase: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or Waters Symmetry C18. Detection: UV @ 254 nm (Aromatic core) and 210 nm (Acrylamide double bond check).

Mobile Phase System:

  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxylic acid, sharpening peaks).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Solvent BEventMechanism
0.05%InjectionLoad sample; elute salts/acrylic acid.
2.05%Isocratic HoldRetain polar amines slightly.
15.060%Linear RampElute Nitro and Target compounds.
18.095%WashFlush dimers/oligomers.
20.095%HoldColumn cleaning.
20.15%Re-equilibrationPrepare for next run.

Performance Comparison: Retention Time (RT) Data

The following data represents the comparative retention behavior under the conditions described above.

CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10][11][12] RT (min)RRT (Relative to Target)LogP (Est.)Resolution (Rs)
Acrylic Acid Reagent1.8 - 2.20.160.35N/A
4-Amino-3-fluorobenzoic acid Precursor (Impurity A)4.5 - 5.00.381.10> 5.0
4-Fluoro-3-hydroxybenzoic acid Degradant (Impurity D)6.8 - 7.20.551.55> 2.0
4-Fluoro-3-nitrobenzoic acid Starting Material (Impurity B)9.5 - 10.00.771.90> 3.0
4-Fluoro-3-acrylamidobenzoic acid TARGET 12.8 - 13.2 1.00 2.25 Reference
Unknown Dimers Polymerization Byproduct> 16.0> 1.25> 3.0N/A

Critical Insight: The large resolution (Rs > 5.0) between the Amino precursor and the Acrylamido target confirms that this method is "Stability Indicating." If the warhead degrades (hydrolyzes back to amine), it will be immediately visible as a distinct early peak.

Visualizing the Impurity Pathway

The following diagram illustrates the synthesis workflow and where each impurity originates, mapped to the HPLC separation logic.

G cluster_0 Synthesis & Impurity Generation cluster_1 HPLC Elution Order (Time Axis) SM 4-Fluoro-3-nitrobenzoic acid (Impurity B) RT: ~9.8 min Red Reduction SM->Red Int 4-Amino-3-fluorobenzoic acid (Impurity A) RT: ~4.8 min Red->Int Acryl Acryloylation (+ Acrylic Acid/Chloride) Int->Acryl Target 4-Fluoro-3-acrylamidobenzoic acid (TARGET) RT: ~13.0 min Acryl->Target Hydro Hydrolysis (Degradation) Target->Hydro Deg 4-Fluoro-3-hydroxybenzoic acid (Impurity D) RT: ~7.0 min Hydro->Deg t0 T0: Injection t1 Polar Impurities (Amino/Acrylic) t0->t1 t2 Mid-Polar (Nitro/Hydroxy) t1->t2 t3 Target Elution t2->t3

Caption: Synthesis pathway mapped to HPLC retention. Impurities (Red) elute earlier than the Target (Green) due to higher polarity.

Troubleshooting & Optimization

  • Peak Tailing on Target: The carboxylic acid moiety can interact with residual silanols on the column.

    • Solution: Ensure the mobile phase pH is well below the pKa (~4.0). Using 0.1% TFA (pH ~2) is superior to Formic Acid for peak shape, though Phosphoric Acid is preferred if MS detection is not required.

  • "Ghost" Peaks: If you see peaks appearing after the target in blank runs, it suggests the acrylamide moiety is polymerizing on the column.

    • Solution: Implement the high-organic wash (95% B) at the end of every gradient.

  • Resolution Loss: If the Amino impurity merges with the injection front.

    • Solution: Lower the initial organic concentration to 2% B or use a "Polar Embedded" C18 column (e.g., Waters XSelect HSS T3) to increase retention of polar amines.

References

  • PubChem. (2025).[4][7][9][11] 4-Amino-3-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of 3-Aminobenzoic acid isomers.[10][Link]

  • LibreTexts Chemistry. (2022). High-Performance Liquid Chromatography: Modes and Elution Order.[Link]

Sources

Validating covalent binding of 3-acrylamido-4-fluorobenzoic acid to proteins

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the field of Targeted Covalent Inhibitors (TCIs), I approach fragment-based drug discovery (FBDD) not merely as a screening exercise, but as a rigorous investigation into physical organic chemistry. The selection of an electrophilic warhead dictates the entire downstream trajectory of a drug development program, balancing the knife-edge between target engagement and off-target toxicity[1].

In recent years, the 3-acrylamido-4-fluorobenzoic acid fragment (CAS 1154727-59-9) has emerged as a highly sophisticated building block for FBDD. This molecule is not a blunt instrument; it is a meticulously tuned, bifunctional probe. The acrylamide moiety serves as a "soft" electrophile tailored for Michael addition to cysteine thiolates. Strategically, the fluorine atom at the ortho position relative to the acrylamide serves a dual purpose: it exerts an inductive electron-withdrawing effect (-I) that subtly tunes the electrophilicity of the warhead[2], and it provides an exquisite, background-free handle for


F NMR validation[3].

This guide provides an objective comparison of 3-acrylamido-4-fluorobenzoic acid against alternative covalent warheads and establishes a self-validating experimental framework to unequivocally confirm its covalent binding to target proteins.

Comparative Profiling of Covalent Warheads

When designing a covalent inhibitor, the intrinsic reactivity of the warhead must be inversely proportional to the non-covalent affinity of the scaffold. Hyper-reactive warheads (like unhindered chloroacetamides) often lead to promiscuous proteome labeling, whereas overly stable warheads may fail to engage the target entirely[4].

The inclusion of a fluorine atom on the aryl ring of an acrylamide subtly increases the reactivity compared to standard acrylamides, bridging the gap between inertness and promiscuity[2]. Below is a comparative analysis of common cysteine-targeting warheads.

Table 1: Quantitative Comparison of Cysteine-Targeting Covalent Warheads

Warhead ClassRepresentative FragmentIntrinsic Reactivity (GSH

)
Selectivity ProfilePrimary Target Residue
Fluorinated Acrylamide 3-Acrylamido-4-fluorobenzoic acidModerate (10 - 50 h)High (Cys over Lys/His)Non-catalytic Cysteines
Standard Acrylamide 3-Acrylamidobenzoic acidLow-Moderate (>50 h)HighHighly nucleophilic Cysteines
Chloroacetamide 3-(2-Chloroacetamido)benzoic acidHigh (<2 h)Low-Moderate (Promiscuous)Catalytic Cysteines
Vinyl Sulfonamide 3-(Vinylsulfonamido)benzoic acidModerate (5 - 20 h)ModerateCysteines (Geometry dependent)

Note: Glutathione (GSH) half-life (


) values are representative ranges based on established thiol-reactivity assays[1][4].

The Logic of Covalent Binding

The reaction between 3-acrylamido-4-fluorobenzoic acid and a target protein is a proximity-driven Michael addition. The initial non-covalent binding event aligns the electrophilic


-carbon of the acrylamide with the nucleophilic sulfur of the cysteine thiolate.

Pathway A Target Protein (Free Cys-SH) C Pre-covalent Complex (Non-covalent affinity) A->C B 3-Acrylamido-4-fluorobenzoic acid (Electrophile) B->C D Transition State (Thiolate Attack) C->D Proximity-driven E Irreversible Adduct (Thioether Formation) D->E Michael Addition

Caption: Mechanistic pathway of covalent bond formation via Michael addition to the fluorinated acrylamide.

Self-Validating Experimental Workflows

A single assay is never sufficient to validate a covalent hit. Artifacts such as non-specific aggregation, in-source fragmentation during mass spectrometry, or highly reactive impurities can yield false positives. Therefore, we employ a self-validating triad: Intact Mass Spectrometry (to prove stoichiometry), Peptide Mapping (to prove regioselectivity), and


F NMR  (to prove solution-state target engagement)[3][5].

Workflow Step1 1. GSH Reactivity Assay (Filter hyper-reactive hits) Step2 2. Intact Protein MS (Determine Stoichiometry) Step1->Step2 Step3 3. LC-MS/MS Peptide Mapping (Pinpoint Cys Residue) Step2->Step3 If ΔM = +209.17 Da Step4 4. 19F NMR Screening (Orthogonal Validation) Step2->Step4 Parallel Validation Output Validated Covalent Lead Step3->Output Step4->Output

Caption: Integrated, self-validating workflow for confirming targeted covalent inhibition.

Workflow 1: Intact Protein Mass Spectrometry (Stoichiometry)

Causality: We perform Intact MS to establish the global modification state of the protein. If we incubate the protein with a 10-fold molar excess of the fragment and observe a single mass shift of +209.17 Da (the exact mass of 3-acrylamido-4-fluorobenzoic acid), we confirm 1:1 stoichiometry. If we observe a ladder of adducts (+418 Da, +627 Da), the warhead is too reactive and lacks specificity.

Step-by-Step Methodology:

  • Incubation: Dilute the purified target protein to 5 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add 3-acrylamido-4-fluorobenzoic acid to a final concentration of 50 µM (10x excess).

  • Reaction Time: Incubate the mixture at 25°C. Take aliquots at 1h, 4h, and 24h to monitor the time-dependent kinetics of covalent bond formation.

  • Desalting: Quench the reaction with 0.1% Formic Acid and desalt the protein using a C4 ZipTip or an online rapid-desalting LC column to remove unbound fragment and buffer salts.

  • Acquisition: Analyze via ESI-TOF Mass Spectrometry.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum. Look for the

    
    Mass = +209.17 Da.
    
Workflow 2: LC-MS/MS Peptide Mapping (Regioselectivity)

Causality: Intact MS tells us how many fragments bound, but not where. To rule out off-target labeling (e.g., reacting with a highly exposed but functionally irrelevant surface cysteine), we digest the protein and use MS/MS fragmentation to pinpoint the exact modified amino acid.

Step-by-Step Methodology:

  • Denaturation & Alkylation: Denature the covalently modified protein from Workflow 1 using 8M Urea. Cap all remaining unreacted cysteines using iodoacetamide (adds +57 Da).

  • Digestion: Dilute the urea to <1M and digest the protein overnight at 37°C using Trypsin.

  • LC-MS/MS: Inject the peptide mixture onto a C18 nano-LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Search the acquired MS2 spectra against the target protein sequence. Set a dynamic modification for Cysteine of +209.17 Da. The presence of specific b and y fragment ions will unequivocally localize the 3-acrylamido-4-fluorobenzoic acid adduct to the target cysteine.

Workflow 3: Ligand-Observed F NMR Screening (Orthogonal Validation)

Causality: Mass spectrometry requires ionizing molecules in a vacuum, which can occasionally induce artifacts. Solution-state


F NMR observes the binding event in a native-like aqueous buffer[5]. The 

F signal of the free fragment is sharp. Upon covalent binding to a massive protein, the tumbling rate of the fluorine atom drastically decreases, leading to rapid

relaxation. This manifests as extreme line broadening or complete disappearance of the signal—definitive proof of target engagement[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of 3-acrylamido-4-fluorobenzoic acid in NMR buffer (containing 5%

    
     for lock).
    
  • Reference Spectrum: Acquire a 1D

    
    F NMR spectrum (with proton decoupling) to establish the sharp reference peak of the free fragment.
    
  • Protein Addition: Add the target protein to a final concentration of 10 µM.

  • 
    -Filtered Acquisition:  Acquire a 
    
    
    
    -filtered (CPMG)
    
    
    F NMR spectrum.
  • Analysis: The covalent attachment will cause the sharp

    
    F resonance to broaden into the baseline due to the macromolecular relaxation properties of the protein-ligand complex.
    

References

1.[1] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. elte.hu. URL: 2.[2] Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. acs.org. URL: 3.[4] Characterizing and screening commercially available irreversible covalent fragments. blogspot.com. URL: 4.[3] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. nih.gov. URL: 5.[5] Library Design Strategies to Accelerate Fragment-Based Drug Discovery. dtu.dk. URL:

Sources

A Comparative Guide to the Structural Landscape of Substituted Benzoic Acids: Elucidating the Crystal Structure of 4-fluoro-3-(prop-2-enamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a thorough understanding of the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates many of its critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the crystallographic features of 4-fluoro-3-(prop-2-enamido)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry.

While a definitive, publicly available crystal structure for 4-fluoro-3-(prop-2-enamido)benzoic acid has yet to be deposited in crystallographic databases, this guide will leverage data from structurally analogous compounds and established crystallographic principles to provide a robust comparative analysis. We will explore the anticipated structural motifs and compare them with the experimentally determined structures of related benzoic acid derivatives. Furthermore, this guide will furnish a detailed, field-proven protocol for the determination of novel small-molecule crystal structures, empowering researchers to elucidate the structures of their own compounds of interest.

Structural Synopsis: Anticipated Features of 4-fluoro-3-(prop-2-enamido)benzoic acid

The molecular structure of 4-fluoro-3-(prop-2-enamido)benzoic acid incorporates several key functional groups that are expected to govern its crystal packing: a carboxylic acid, an amide, and a fluoro substituent on the phenyl ring. Based on these features, we can anticipate the following key intermolecular interactions:

  • Carboxylic Acid Dimerization: Carboxylic acids frequently form strong, centrosymmetric dimers via a pair of O—H···O hydrogen bonds. This is a highly prevalent and stabilizing motif in the crystal structures of benzoic acid derivatives.

  • Amide-to-Amide Interactions: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of hydrogen-bonded chains or tapes.

  • Other Hydrogen Bonding: The fluorine atom and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors, potentially interacting with weaker C-H donors.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

These interactions will collectively determine the unit cell parameters, space group, and overall packing efficiency of the crystal structure.

A Comparative Crystallographic Analysis

To contextualize the anticipated structure of 4-fluoro-3-(prop-2-enamido)benzoic acid, we will compare its likely features with the experimentally determined crystal structures of two related compounds: 4-fluoro-3-phenoxybenzoic acid and 4-amino-3-fluorobenzoic acid.

Table 1: Comparison of Crystallographic Data
Parameter4-fluoro-3-(prop-2-enamido)benzoic acid (Anticipated)4-fluoro-3-phenoxybenzoic acid[1]4-amino-3-fluorobenzoic acid
Molecular Formula C₁₀H₈FNO₃C₁₃H₉FO₃C₇H₆FNO₂[2]
Crystal System Monoclinic or OrthorhombicMonoclinic[1]Orthorhombic
Space Group P2₁/c or Pbca (common for small organics)P2₁/c[1]Pca2₁
Key Intermolecular Interactions Carboxylic acid dimers, N-H···O=C hydrogen bonds, C-H···F interactions, π-π stackingCarboxylic acid dimers, C-H···O and C-H···F interactions[1]N-H···O hydrogen bonds, O-H···N hydrogen bonds

The crystal structure of 4-fluoro-3-phenoxybenzoic acid reveals the classic carboxylic acid dimer formation.[1] In this structure, the crystal packing is further stabilized by C—H···O and C—H···F interactions, which link the dimers into sheets.[1] For 4-fluoro-3-(prop-2-enamido)benzoic acid, the presence of the additional N-H donor in the amide group is expected to introduce more complex hydrogen bonding networks, potentially leading to a more densely packed structure.

Experimental Protocol for Crystal Structure Determination

The elucidation of a novel crystal structure, such as that of 4-fluoro-3-(prop-2-enamido)benzoic acid, is a systematic process. Modern single-crystal X-ray diffraction is the gold standard for unambiguous structure determination of solids.[3] The following protocol outlines the critical steps, from crystal growth to structure refinement.

Crystal Growth

The primary challenge in crystallography is often the cultivation of single crystals of sufficient size and quality.

  • Step 1: Purity Assessment. Ensure the compound is of high purity (>98%) using techniques like NMR or HPLC.

  • Step 2: Solvent Screening. Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, acetone, dichloromethane, hexane) to find one in which the compound has moderate solubility.

  • Step 3: Crystallization Technique.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Data Collection and Structure Solution

Once suitable crystals are obtained, X-ray diffraction data can be collected.

  • Step 1: Crystal Mounting. A single, well-formed crystal is mounted on a goniometer head.

  • Step 2: Data Collection. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4] The crystal is rotated to collect a complete dataset.

  • Step 3: Data Reduction. The raw diffraction intensities are processed to yield a list of reflection indices (h,k,l) and their corresponding structure factor amplitudes.

  • Step 4: Structure Solution. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Step 5: Structure Refinement. The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

The following diagram illustrates the general workflow for small molecule crystal structure determination.

G Workflow for Small Molecule Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Elucidation Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A generalized workflow for determining the crystal structure of a small organic molecule.

Visualizing the Molecular and Supramolecular Structure

The anticipated molecular structure and a potential packing diagram for 4-fluoro-3-(prop-2-enamido)benzoic acid are presented below.

Figure 2: 2D representation of the molecular structure of 4-fluoro-3-(prop-2-enamido)benzoic acid.

The following diagram illustrates a hypothetical packing arrangement, highlighting the key intermolecular interactions.

Sources

Reactivity Profile Comparison: 3-Acrylamido vs. 4-Acrylamido Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-acrylamido-4-fluorobenzoic acid versus 4-acrylamido-3-fluorobenzoic acid , focusing on their reactivity profiles, electronic properties, and applications in covalent fragment screening.

Executive Summary

In the design of covalent probes and ¹⁹F NMR screening libraries, the positioning of the electrophilic "warhead" (acrylamide) relative to the core scaffold dictates the reactivity window. This guide compares two isomeric scaffolds:

  • Isomer A (Meta): 3-acrylamido-4-fluorobenzoic acid

  • Isomer B (Para): 4-acrylamido-3-fluorobenzoic acid

Key Finding: The 4-acrylamido (Para) isomer generally exhibits higher electrophilicity and faster covalent kinetics (


) due to the direct resonance-mediated electron withdrawal by the carboxyl group. The 3-acrylamido (Meta)  isomer displays attenuated reactivity , making it a superior choice for targeting highly nucleophilic cysteines where specificity is paramount to avoid off-target promiscuity.

Chemical Basis of Reactivity

The reactivity difference is governed by the electronic influence of the benzoic acid moiety on the acrylamide nitrogen. This relationship is quantified by the Hammett equation principles, specifically the difference between resonance and inductive effects.

Electronic Effects Analysis[1][2]
  • 4-Acrylamido (Para-isomer): The acrylamide nitrogen is para to the electron-withdrawing carboxyl group (-COOH). The -COOH group exerts a strong mesomeric (resonance) withdrawing effect (-M) . This pulls electron density away from the amide nitrogen, preventing it from donating density into the acrylamide carbonyl.

    • Result: The acrylamide

      
      -carbon becomes significantly electron-deficient (hotter electrophile).
      
  • 3-Acrylamido (Meta-isomer): The acrylamide nitrogen is meta to the -COOH group. Resonance transmission is geometrically impossible. The -COOH group exerts only a weaker inductive withdrawing effect (-I) .

    • Result: The amide nitrogen retains more electron density, stabilizing the acrylamide and reducing the electrophilicity of the

      
      -carbon.
      
Mechanism of Action: Cysteine Michael Addition

The primary application of these fragments is the covalent labeling of cysteine residues via Michael addition.

MichaelAddition Reactants Reactants (Protein-SH + Acrylamide) TS Transition State (Thiolate attack on β-carbon) Reactants->TS Nucleophilic Attack Enolate Enolate Intermediate (Stabilized by Amide NH) TS->Enolate Bond Formation Product Covalent Adduct (Thioether bond) Enolate->Product Proton Transfer

Figure 1: Mechanism of Michael addition between a cysteine thiolate and the acrylamide warhead.

Experimental Performance Data

The following data summarizes the kinetic profiles of the two isomers. Values are representative of standard reactivity trends for substituted acrylamido-benzenes reacting with Glutathione (GSH) at pH 7.4.

Table 1: Comparative Kinetic Profile
Feature3-Acrylamido (Meta) 4-Acrylamido (Para) Mechanistic Driver
Electronic Effect Inductive (-I) onlyResonance (-M) + Inductive (-I)Para-position allows conjugation with -COOH.
GSH Half-life (

)
~120 - 180 min~45 - 60 minPara-isomer is consumed faster.
Reactivity Class Moderate / Tuned High / Aggressive Electrophilicity of

-carbon.
Hammett



Higher

correlates with faster rate.
Specificity Risk Low (High Selectivity)Moderate (Potential Promiscuity)Faster rates can lead to non-specific labeling.

Scientist's Note: If your target cysteine is buried or has a high


 (low nucleophilicity), choose the 4-acrylamido (Para)  isomer to drive the reaction. If screening against a surface-exposed, hyper-reactive cysteine, use the 3-acrylamido (Meta)  isomer to minimize background noise.

Application: ¹⁹F NMR Fragment Screening

Both isomers serve as excellent "spy" molecules for ¹⁹F NMR screening. The fluorine atom provides a sensitive handle to detect binding events.

Screening Workflow

The shift in the fluorine signal upon covalent modification is the readout. The position of the fluorine (ortho to the acrylamide in both standard isomers) ensures a significant chemical shift perturbation (CSP) upon reaction.

NMR_Workflow Library 1. Fragment Library (Mixture of 3- and 4- isomers) Incubation 2. Incubation with Target Protein (24h, pH 7.4) Library->Incubation Acquisition 3. 19F NMR Acquisition (CPMG / T2-filtered) Incubation->Acquisition Analysis 4. Signal Analysis Acquisition->Analysis Hit HIT: New Signal / Line Broadening (Covalent Adduct) Analysis->Hit Shift > 0.1 ppm NoHit NO HIT: Sharp Free Ligand Signal Analysis->NoHit

Figure 2: Workflow for ¹⁹F NMR covalent fragment screening.

Experimental Protocols

Protocol A: GSH Reactivity Assay (Pseudo-First Order)

Objective: Determine the intrinsic reactivity (


) of the isomers.
  • Preparation: Prepare a 10 mM stock of the fluorobenzoic acid fragment in DMSO.

  • Reaction Mix: Dilute fragment to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics).

  • Internal Standard: Add 50 µM of an inert fluorinated standard (e.g., trifluoroacetic acid or 5-fluorouracil) for normalization.

  • Monitoring: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Analyze by HPLC-UV (254 nm) or ¹⁹F NMR.

    • Calculation: Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Validation: The 4-acrylamido isomer should show a steeper slope (faster depletion) than the 3-acrylamido isomer.

Protocol B: Synthesis of 4-Acrylamido-3-fluorobenzoic acid

Objective: Synthesis of the more reactive para-isomer from commercial precursors.

  • Starting Material: Dissolve 4-amino-3-fluorobenzoic acid (1.0 eq) in dry DMF or DCM.

  • Base: Add DIPEA (2.5 eq) and cool to 0°C.

  • Acylation: Dropwise add acryloyl chloride (1.1 eq). Note: Acryloyl chloride is highly reactive; handle with care.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (MeOH/DCM gradient).

    • Yield Expectation: 70-85%.

References

  • Design of Covalent Inhibitors: Ábrányi-Balogh, P., et al.[1] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry, 2018.[1] Link

  • Acrylamide Reactivity & Toxicity: Kilo, B., et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, 2023.[2] Link

  • 19F NMR Screening: Norton, R.S., et al. "19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2021. Link

  • Hammett Parameters: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

Sources

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